Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Chloro-4-hydroxy-2(5H)-furanone in Drug Discovery
Executive Summary 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI) —commonly recognized in literature as 3-chlorotetronic acid or 3-chloro-2,4(3H,5H)-furandione —is a highly reactive C4-heterocyclic building block. Originally i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI) —commonly recognized in literature as 3-chlorotetronic acid or 3-chloro-2,4(3H,5H)-furandione —is a highly reactive C4-heterocyclic building block. Originally isolated from the marine ascidian Ascidia, this halogenated furan derivative has become a cornerstone intermediate in modern organic synthesis and drug development[2]. Its unique electrophilic architecture makes it an essential precursor for synthesizing complex zwitterionic ylides and marine-derived therapeutics, such as Rubrolide L, a potent inhibitor of human aldose reductase used in diabetic neuropathy research [1].
This whitepaper provides an in-depth analysis of its structural tautomerism, physicochemical properties, and field-proven experimental protocols, designed specifically for researchers in medicinal chemistry and pharmaceutical development.
Structural Tautomerism and Reactivity Profile
The chemical behavior of 3-chloro-4-hydroxy-2(5H)-furanone is dictated by its dynamic keto-enol tautomerism. In its solid state and in non-polar environments, it predominantly exists as the keto tautomer, 3-chloro-2,4(3H,5H)-furandione . However, upon dissolution in polar solvents, it rapidly equilibrates to the enol form, 3-chloro-4-hydroxy-2(5H)-furanone .
This tautomerization is not merely a structural curiosity; it is the fundamental driver of the molecule's reactivity. The enolization generates a highly electron-deficient C3 carbon, activated by both the adjacent hydroxyl group and the electron-withdrawing chlorine atom. This renders the C3 position exceptionally susceptible to nucleophilic attack by nitrogenous heterocycles (e.g., pyridine, imidazole), facilitating the formation of charge-separated zwitterions.
Figure 1: Keto-enol tautomerism of 3-chlorotetronic acid and solvent-dependent activation.
Physicochemical Properties
Understanding the physical parameters of 3-chlorotetronic acid is critical for optimizing reaction conditions and ensuring safe handling. The compound exhibits limited solubility in water but dissolves readily in methanol and other polar organic solvents [2].
Table 1: Quantitative Physicochemical Data for CAS 4971-55-5 [3]
Property
Value
Method / Condition
Molecular Formula
C₄H₃ClO₃
Standard
Molecular Weight
134.52 g/mol
Calculated
Appearance
Beige to light yellow crystalline powder
Visual Observation
Melting Point
206 °C (Decomposes)
Literature / Empirical
Boiling Point
364.5 ± 42.0 °C
Predicted (at 760 mmHg)
Density
1.51 ± 0.1 g/cm³
Predicted
LogP
-0.28030
Partition Coefficient
pKa
7.89 ± 0.20
Predicted (Enolic OH)
Applications in Drug Development
The synthetic utility of 3-chlorotetronic acid spans multiple therapeutic domains. By leveraging its dual electrophilic carbonyl groups and the reactive chlorine substituent, medicinal chemists utilize this compound for:
Synthesis of Rubrolide L: A marine ascidian butenolide that acts as a potent inhibitor of human aldose reductase, a key target for mitigating diabetic complications [1].
Generation of Zwitterionic Ylides: Reaction with N-methylimidazole or pyridine yields stable pyridinium, isoquinolinium, and imidazolium zwitterions. These ylides are critical intermediates in the synthesis of novel heterocyclic drug scaffolds [1].
Thermal Cycloadditions: At temperatures below 200 °C, the compound undergoes [4+2] cycloaddition reactions to form complex bicyclic frameworks containing four fused six-membered rings, expanding the chemical space for high-throughput screening libraries [2].
Figure 2: Synthetic utility of 3-chlorotetronic acid in drug development workflows.
Validated Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each step is explicitly defined to empower researchers with mechanistic control.
Protocol A: Synthesis of Pyridinium Zwitterions via Nucleophilic Substitution
Objective: Generate stable charge-separated ylides for downstream pharmaceutical coupling.
Preparation: Dissolve 1.0 eq of 3-chlorotetronic acid in anhydrous methanol (0.2 M) under an argon atmosphere.
Causality: Methanol strongly stabilizes the enol tautomer via hydrogen bonding, maximizing the electrophilicity of the C3 position and preventing premature degradation.
Reagent Addition: Cool the reaction flask to 0 °C using an ice bath. Add 1.1 eq of anhydrous pyridine dropwise over 10 minutes.
Causality: The displacement of the chloride ion is highly exothermic. Maintaining 0 °C prevents unwanted ring-opening side reactions of the furanone core.
Activation: Remove the ice bath and heat the mixture to reflux (65 °C) for 4 hours.
Self-Validation Step: Withdraw a 10 µL aliquot and perform TLC (Dichloromethane:Methanol, 9:1). The starting material (high Rf) should completely disappear, replaced by a highly polar product resting near the baseline. Concurrently, perform HPLC-UV at 254 nm; the emergence of a new peak with a distinct bathochromic shift confirms the extended conjugation of the zwitterion.
Isolation: Cool to room temperature. The zwitterion typically precipitates directly from the methanolic solution. Filter and wash with cold diethyl ether.
Protocol B: Thermal Cycloaddition for Bicyclic Frameworks
Objective: Construct fused heterocyclic systems without the need for transition-metal catalysts.
Preparation: Suspend 3-chlorotetronic acid in a high-boiling, inert solvent such as anhydrous toluene or xylene (0.1 M).
Thermal Activation: Heat the suspension to 150 °C in a sealed pressure tube under argon.
Causality: Temperatures between 150–190 °C provide the activation energy required to force the strained furanone double bond into a [4+2] cycloaddition cascade, while remaining below the 206 °C decomposition threshold [3]. Argon prevents oxidative cleavage of the electron-rich intermediates.
Self-Validation Step: After 6 hours, perform direct LC-MS analysis on the crude mixture. The protocol is self-validating if the mass spectrum reveals an
[M+H]+
peak corresponding exactly to the theoretical mass of the dimerized bicyclic adduct, confirming successful cycloaddition without requiring intermediate isolation.
Purification: Remove the solvent in vacuo and purify via flash column chromatography (Hexanes:Ethyl Acetate gradient).
Safety, Handling, and Storage
3-Chloro-2,4(3H,5H)-furandione is a highly reactive electrophile and must be handled with stringent safety protocols.
Hazard Classifications: It is classified under WGK 3 (highly water-endangering) and is a known Eye Irritant (Category 2), Skin Irritant (Category 2), and Respiratory Tract Irritant (STOT SE 3) [1].
PPE Requirements: Handling requires a type N95 (US) dust mask, chemical-resistant gloves, and tightly sealed eyeshields.
Storage: Store in a cool, dry place under an inert atmosphere (argon or nitrogen) to prevent ambient moisture from initiating premature hydrolysis of the furan core.
References
GlobalChemMall. "3-Chloro-4-Hydroxy-2(5H)-Furanone Chemical Properties." GlobalChemMall. Available at:[Link]
Exploratory
Unraveling the Mechanism of Action of 3-chloro-4-hydroxy-2(5H)-furanone (Mutagen X) in Biological Assays
Executive Summary 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX), is a highly potent, direct-acting mutagen formed as a byproduct of water chlorination and wood pulp bleaching[1]....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX), is a highly potent, direct-acting mutagen formed as a byproduct of water chlorination and wood pulp bleaching[1]. Since its isolation, MX has been identified as one of the most potent base-substitution mutagens ever evaluated in the Salmonella typhimurium TA100 assay[2]. This whitepaper provides an in-depth mechanistic analysis of MX, detailing its tautomeric equilibrium, genotoxic pathways, epigenetic disruptions, and the standardized biological assays used to quantify its biological activity.
Chemical Dynamics and Tautomeric Equilibrium
The remarkable mutagenic potency of MX is intrinsically linked to its structural dynamics in aqueous solutions. MX exists in a pH-dependent equilibrium between a closed lactone ring and an open-ring conformation.
In acidic environments (pH < 5.5), MX predominantly exists as a closed furanone ring. However, at physiological pH (pH ~7.4), the ring opens to form Z-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid[1]. Computational chemistry and ab initio molecular orbital modeling reveal that the open-ring form possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the closed ring[3]. This low LUMO energy enhances its electrophilicity, facilitating rapid one-electron transfer processes and Michael addition reactions with electron-rich biological nucleophiles, specifically the guanine moieties in DNA[4][5].
Tautomeric equilibrium of MX and its pathway to DNA adduct formation.
Core Mechanisms of Action
Direct Genotoxicity and DNA Adduction
MX is classified as a direct-acting genotoxin, meaning it does not require metabolic activation (e.g., via cytochrome P450 enzymes) to exert its mutagenic effects[1]. The primary mechanism of carcinogenesis involves the formation of bulky DNA adducts. The electrophilic nature of MX allows it to attack the N7 or O6 positions of guanine, causing structural distortion of the DNA helix. During DNA replication, these bulky adducts lead to mispairing, predominantly resulting in GC to TA transversions[2].
Epigenetic Alterations: GJIC Inhibition via MAPK
Beyond direct DNA damage, MX acts as a tumor promoter by disrupting cellular communication. MX exposure inhibits Gap Junctional Intercellular Communication (GJIC) in mammalian fibroblasts[4]. The mechanistic causality here is not direct blockage of the junction pore, but rather the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, MX triggers MEK 1-dependent signaling, which leads to the concentration-dependent degradation of the Connexin 43 (Cx43) protein, a critical structural component of gap junctions[4].
MX-induced inhibition of Gap Junctional Intercellular Communication (GJIC).
Quantitative Pharmacokinetic and Mutagenic Data
To contextualize the potency of MX, the following table synthesizes key quantitative metrics derived from in vitro and in vivo biological assays.
Parameter
Value / Observation
Biological Significance
Mutagenic Potency (Ames TA100)
103−104
revertants/nmol
Indicates extreme direct-acting mutagenicity, specific to base-pair substitutions[6].
Metabolic Activation Requirement
None (-S9 mix)
MX is highly electrophilic and does not require enzymatic bioactivation[6].
Elimination Half-Life (Oral, Rat)
3.8 hours
Rapid systemic clearance following oral ingestion, despite potent localized effects[4].
Elimination Half-Life (IV, Rat)
42.1 hours (Total)
Prolonged total elimination half-life when bypassing first-pass metabolism[4].
Environmental Concentration
2 to 67 ng/L
Trace levels found in chlorinated drinking water globally[1].
Standardized Experimental Protocols
To ensure self-validating and reproducible results, the following protocols outline the precise methodologies for assessing MX activity in biological assays.
Protocol A: Ames Test (Salmonella typhimurium TA100) for Direct Mutagenicity
The TA100 strain is explicitly chosen due to its hisG46 mutation, which makes it highly sensitive to the GC to TA transversions induced by MX[2].
Rationale: Because MX is a direct-acting mutagen, the addition of mammalian liver extract (S9 mix) is omitted. In fact, nucleophiles present in S9 (like glutathione or bovine serum albumin) can bind to MX and artificially reduce its observed mutagenicity[1].
Step-by-Step Methodology:
Preparation of Tester Strain: Grow S. typhimurium TA100 overnight in Oxoid nutrient broth at 37°C until the culture reaches a density of
1−2×109
cells/mL.
Compound Preparation: Dissolve MX in freshly prepared, anhydrous dimethyl sulfoxide (DMSO) immediately prior to use to prevent premature hydrolysis.
Top Agar Formulation: Prepare top agar containing 0.65% purified agar, 0.5% NaCl, 0.05 mM biotin, and 0.05 mM L-histidine. Maintain in a molten state at 45°C[6].
Plate Incorporation: To 2.0 mL of molten top agar, add 100 µL of the TA100 culture and 50 µL of the MX/DMSO test solution (ranging from 0.1 to 10 nmol/plate). Do not add S9 mix.
Plating and Incubation: Vortex the mixture gently and pour it over minimal glucose agar basal plates. Allow to solidify.
Incubation: Incubate the plates aerobically in the dark at 37°C for 72 hours[6].
Quantification: Count the number of histidine-independent revertant colonies. Plot the dose-response curve against negative control (DMSO only) plates to calculate revertants/nmol.
Protocol B: Alkaline Comet Assay for MX-Induced DNA Strand Breaks
The alkaline Comet assay (Single Cell Gel Electrophoresis) is utilized to detect single-strand breaks, double-strand breaks, and alkali-labile sites caused by MX adducts and reactive oxygen species[7].
Rationale: Bulky MX-DNA adducts undergo nucleotide excision repair (NER). By performing the assay under highly alkaline conditions (pH > 13), the DNA helix unwinds, allowing broken strands to migrate toward the anode, forming a characteristic "comet" tail[7].
Step-by-Step Methodology:
Cell Exposure: Expose mammalian cells (e.g., human lymphoblastoid cells) to sub-lethal concentrations of MX (1-50 µM) for 2 hours at 37°C.
Cell Harvesting: Wash cells with cold PBS and resuspend at
1×105
cells/mL.
Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA). Spread the mixture onto microscope slides pre-coated with 1% normal-melting-point agarose. Cover with a coverslip and chill at 4°C for 10 minutes.
Lysis: Remove coverslips and submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C to remove cellular proteins.
Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with freshly prepared alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Leave in the dark for 20 minutes to allow DNA unwinding.
Electrophoresis: Run the electrophoresis at 25 V and 300 mA for 20 minutes.
Neutralization and Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5) for 15 minutes. Stain with ethidium bromide (20 µg/mL) or SYBR Green.
Analysis: Visualize under a fluorescence microscope. Quantify DNA damage using image analysis software to measure the % DNA in the comet tail.
References
(3-chloro-4-(dichloromethyl)-5 hydroxy-2(5H)-furanone) FINAL - OEHHA
Source: California Office of Environmental Health Hazard Assessment (OEHHA)
URL:[Link]
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubChem
Source: National Institutes of Health (NIH)
URL:[Link]
Computational Study of Mutagen X
Source: Bulletin of the Korean Chemical Society
URL:[Link]
(PDF) Computational Study of Mutagen X
Source: ResearchGate
URL:[Link]
Bromine-, Chlorine-, and Mixed Halogen-Substituted 4-Methyl-2(5H)-furanones: Synthesis and Mutagenic Effects of Halogen and Hydroxyl Group Replacements
Source: Chemical Research in Toxicology - ACS Publications
URL:[Link]
in vitro metabolic degradation pathways of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)
An In-Depth Technical Guide on the In Vitro Metabolic Degradation Pathways of 2(5H)-Furanone, 3-chloro-4-hydroxy- (3-Chlorotetronic Acid) Executive Summary As a Senior Application Scientist, I frequently encounter the ch...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the In Vitro Metabolic Degradation Pathways of 2(5H)-Furanone, 3-chloro-4-hydroxy- (3-Chlorotetronic Acid)
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of predicting the pharmacokinetic and toxicological profiles of reactive halogenated heterocycles. 2(5H)-Furanone, 3-chloro-4-hydroxy- (CAS 4971-55-5), commonly known as 3-chlorotetronic acid, is a highly reactive building block utilized in the synthesis of aldose reductase inhibitors and marine natural product analogs[1]. Due to its unique structural motifs—an
α,β
-unsaturated lactone, a C3-halogen, and a C4-enol—it undergoes rapid and complex biotransformations. This guide deconstructs its in vitro metabolic degradation pathways, providing researchers with the mechanistic causality and self-validating experimental frameworks necessary to study this compound and its derivatives.
Mechanistic Deep Dive: Core In Vitro Metabolic Pathways
The metabolic fate of 3-chlorotetronic acid in in vitro hepatic models (e.g., Human Liver Microsomes [HLMs] or primary hepatocytes) is governed by the electrophilicity of its furanone ring. The degradation is primarily driven by three distinct pathways:
Phase I: Lactone Ring Hydrolysis (Esterase-Mediated & Spontaneous)
The 2(5H)-furanone ring is inherently unstable in aqueous physiological environments due to ring strain and the highly electrophilic C2 carbonyl carbon[2].
Causality: In the presence of carboxylesterases (CES) or under slightly alkaline conditions, a nucleophilic attack (by an active-site serine or hydroxide ion) occurs at the C2 position[3].
Degradation Product: This cleaves the endocyclic ester bond, yielding 2-chloro-3,4-dihydroxy-2-butenoic acid . This open-chain hydroxy acid is highly polar, neutralizing the electrophilic threat of the parent lactone and facilitating rapid aqueous clearance[2][3].
Halogenated furanones are notorious for their reactivity with endogenous thiols[4]. The
α,β
-unsaturated carbonyl system acts as a potent Michael acceptor, while the C3-chlorine acts as a viable leaving group.
Causality: Glutathione S-transferases (GSTs) catalyze—or the molecule spontaneously undergoes—nucleophilic attack by the sulfhydryl group of glutathione (GSH). Studies on structurally analogous halogenated furanones demonstrate that this occurs via two competing mechanisms: (1) direct vinylic nucleophilic substitution displacing the C3-chlorine, or (2) Michael addition at the double bond[4][5].
Biological Implication: While this forms a stable GSH-furanone adduct for excretion, rapid conjugation leads to localized intracellular GSH depletion, a primary trigger for secondary oxidative stress in vitro[5][6].
Phase II: UGT-Mediated Glucuronidation of the C4-Enol
3-Chlorotetronic acid exists in a tautomeric equilibrium between its keto form (2,4-furandione) and its enol form (4-hydroxy).
Causality: The free hydroxyl group of the enol tautomer is a prime target for UDP-glucuronosyltransferases (UGTs)[3]. UGTs transfer a glucuronic acid moiety to the C4-hydroxyl, forming a highly hydrophilic O-glucuronide phase II metabolite, effectively blocking the reactive enol core[3].
In vitro metabolic degradation pathways of 3-chloro-4-hydroxy-2(5H)-furanone.
Quantitative Data Summaries
To aid in the analytical identification of these degradation products during LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) analysis, the expected quantitative mass shifts and enzymatic drivers are summarized below:
To isolate these specific degradation pathways, an unoptimized "mix-and-shoot" assay is insufficient. The following protocols are designed as self-validating systems: they include specific co-factors to isolate Phase I vs. Phase II metabolism and utilize kinetic quenching to prevent ex vivo degradation.
This assay isolates Phase I esterase and CYP450-mediated metabolism.
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Incubation Setup: Suspend Human Liver Microsomes (HLMs) to a final protein concentration of 1.0 mg/mL. Spike in 3-chlorotetronic acid to a final concentration of 1 µM (keep organic solvent
≤
0.1% to prevent esterase inhibition).
Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Self-Validation Step: Run a parallel control lacking NADPH to differentiate esterase-mediated hydrolysis from CYP450 oxidation.
Kinetic Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Processing: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-HRMS.
Because GSH adducts of halogenated furanones can form spontaneously, this assay isolates GST-mediated vs. spontaneous conjugation[4][5].
Reaction Setup: Replicate the HLM matrix from Protocol A, but supplement the buffer with 5 mM reduced glutathione (GSH).
Control Generation: Self-Validation Step: Prepare a parallel cell-free buffer containing only 3-chlorotetronic acid and 5 mM GSH to measure the baseline spontaneous Michael addition rate.
Initiation & Quenching: Initiate with NADPH and quench at 60 minutes using ice-cold acetonitrile.
MS/MS Analysis: Operate the mass spectrometer in positive ion mode and perform a precursor ion scan for the neutral loss of 129 Da (loss of pyroglutamic acid), which is the universal diagnostic signature for GSH conjugates.
Workflow for the isolation and detection of GSH-furanone reactive intermediates.
Conclusion & Future Perspectives
The in vitro metabolic profile of 2(5H)-Furanone, 3-chloro-4-hydroxy- is defined by its electrophilic vulnerability. Lactone hydrolysis neutralizes the molecule, while GSH conjugation serves as a double-edged sword—detoxifying the parent compound at the expense of the cellular antioxidant pool. By utilizing the targeted LC-MS/MS workflows and self-validating controls outlined above, drug development professionals can accurately map the clearance and toxicity liabilities of tetronic acid derivatives before advancing them to in vivo models.
References
Design and synthesis of N-(3,5-difluoro-4-hydroxyphenyl)
Acetic Acid And Its Derivatives (chemical Industries)
3,4-Dihalo-5-hydroxy-2(5H)
Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions
Source: ResearchGate
URL
Source: PubMed Central (PMC)
Absorption of 3-chloro-4-(dichloromethyl)-5-hydroxy-2-[5H] furanone (MX)
Characterization of Mechanisms of Glutathione Conjugation with Halobenzoquinones in Solution and HepG2 Cells
Source: ACS Publications
URL
Preliminary In Vivo Toxicity Screening of 3-Chloro-4-hydroxy-2(5H)-furanone (MX): A Technical Guide
Executive Summary & Mechanistic Rationale 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, historically known as "Mutagen X" or MX, is a highly potent chlorination disinfection byproduct (DBP) formed via the reactio...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, historically known as "Mutagen X" or MX, is a highly potent chlorination disinfection byproduct (DBP) formed via the reaction of aqueous chlorine with humic acids in raw water [1]. Despite being present in drinking water at concentrations 100- to 1000-fold lower than common trihalomethanes, MX accounts for up to 70% of the total in vitro mutagenicity of chlorinated drinking water[3].
As a Senior Application Scientist, I approach the in vivo toxicity screening of MX not merely as a regulatory checklist, but as a complex biochemical puzzle. The unique challenge of MX lies in its pH-dependent structural isomerism. In acidic solutions, MX maintains its furanone ring; however, at physiological pH (7.4), it predominantly exists in a ring-open form: Z-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid [2]. This structural shift, combined with its extremely high reductive potential, allows MX to induce oxidative stress, directly adduct to DNA bases, and act as both a tumor initiator and promoter [1].
This whitepaper outlines a self-validating, causally-driven in vivo screening framework designed to accurately capture the acute oxidative stress and subchronic genotoxic profile of MX, bypassing common methodological pitfalls associated with DBP testing.
Mechanistic Pathway of MX-Induced Toxicity
To design an effective screening protocol, one must first understand the target pathology. MX is not a conventional hepatotoxin; its primary modes of action are direct DNA adduction and the generation of reactive oxygen species (ROS) leading to severe oxidative DNA damage (e.g., 8-OHdG formation) and subsequent strand breaks[4].
Fig 1: Mechanistic pathway of MX-induced genotoxicity and tumorigenesis.
Experimental Design & Causality
A robust preliminary in vivo screen requires a two-phase approach: an acute dose-ranging phase to capture immediate oxidative stress, and a subchronic phase to mimic environmental exposure.
Why use Intraperitoneal (IP) injection for Phase 1?
While drinking water is the natural exposure route, MX is highly sensitive to matrix effects and degradation in the gastrointestinal tract. To establish a definitive Maximum Tolerated Dose (MTD) and validate acute oxidative stress biomarkers without the confounding variable of first-pass hepatic metabolism, a single IP injection is utilized [4].
Why use Wistar Rats for Phase 2?
Historical epidemiological and in vivo data indicate that MX induces thyroid gland follicular cell adenoma and renal tubular damage in rats [2, 3]. Wistar rats provide a highly sensitive, phenotypically stable baseline for comparative histopathology of these specific target organs.
Objective: Quantify acute DNA strand breaks and establish the MTD.
Animal Preparation: Acclimate 8-week-old male B6C3F1 mice for 7 days. Fast for 12 hours prior to dosing to stabilize baseline metabolic rates.
Dose Formulation (Critical Step): MX is highly unstable. Prepare dosing solutions immediately prior to administration in sterile, acidified saline (pH 4.0) to preserve the furanone ring structure prior to systemic entry [2].
Administration: Administer a single IP injection at doses of 0 (vehicle control), 11, 33, and 99 mg/kg body weight [4].
Internal Validation: Include a positive control group injected with Cyclophosphamide (50 mg/kg) to validate the sensitivity of the downstream Comet assay.
Tissue Harvesting: At 24 hours post-exposure, euthanize via CO2 asphyxiation. Immediately excise the liver and collect peripheral blood into EDTA tubes.
Embed cells in 0.75% low-melting-point agarose on frosted slides.
Lyse in alkaline buffer (pH > 13) for 1 hour to unwind DNA and expose alkali-labile sites.
Electrophorese at 300 mA for 30 minutes.
Causality: The alkaline condition is mandatory because it directly exposes single-strand breaks induced by MX's reductive potential, which neutral assays would miss [1].
Protocol 2: Subchronic (90-Day) Drinking Water Exposure (Rats)
Objective: Assess chronic target-organ toxicity and pre-neoplastic lesions.
Animal Preparation: Group-house male and female Wistar rats (n=10/sex/group).
Water Formulation: Supply MX in acidified drinking water (pH < 4.0) at concentrations of 0, 10, 30, and 100 mg/L. Replace water every 48 hours to prevent hydrolytic degradation.
Quantification via GC/MS/MS: To verify dosing concentrations, derivatize water samples using N-methyl-bis-trifluoroacetamide (MBTFA).
Causality: Standard methylation fails due to low MX concentrations and matrix interference. MBTFA provides a one-step derivatization that significantly improves the detection limit for ion trap GC/MS/MS[4].
Endpoint Analysis: After 90 days, perform gross necropsy. Fix the thyroid gland, kidneys, and liver in 10% neutral buffered formalin. Stain with H&E for histopathological evaluation of renal tubular damage and thyroid follicular cell hyperplasia [2, 3].
Workflow Visualization
Fig 2: Two-phase in vivo toxicity screening workflow for MX.
Quantitative Data Summary
The following table synthesizes the expected preliminary toxicity metrics based on established toxicological profiles of MX in rodent models[2, 3, 4].
Treatment Phase
Dose Range
Administration Route
Expected NOAEL
Comet Assay Tail DNA (%)
Primary Target Organs
Acute (Mice)
0, 11, 33, 99 mg/kg
Intraperitoneal (IP)
< 11 mg/kg
Dose-dependent increase (Peak at 99 mg/kg)
Liver, Blood (PBMCs)
Subchronic (Rats)
0, 10, 30, 100 mg/L
Oral (Acidified Water)
~30 mg/L
Marginal systemic increase
Thyroid Gland, Kidney
Note: The No-Observed-Adverse-Effect-Level (NOAEL) in subchronic studies is heavily dependent on the precise maintenance of the dosing solution's pH. Failure to acidify the water will result in premature ring-opening and artificial inflation of the NOAEL.
Conclusion
The preliminary in vivo screening of 3-Chloro-4-hydroxy-2(5H)-furanone requires strict adherence to chemical stability protocols. Because MX acts as a potent direct-acting mutagen and oxidative stressor, researchers must control for pH-dependent isomerism during dose formulation. By combining acute IP dose-ranging with subchronic drinking water exposure, drug development professionals and toxicologists can accurately map the genotoxic and carcinogenic liabilities of this critical environmental contaminant.
References
Carcinogenicity of the chlorination disinfection by-product MX. National Institutes of Health (NIH).
3-chloro-4-(dichloromethyl)-5 hydroxy-2(5H)-furanone FINAL. Office of Environmental Health Hazard Assessment (OEHHA), CA.gov.
The Carcinogenic Response of Tsc2 Mutant Long-Evans (Eker) Rats to a Mixture of Drinking Water Disinfection By-Products. Oxford Academic (OUP).
Oxidative stress and DNA damage induced by a drinking water chlorination disinfection byproduct 3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in mice. ResearchGate.
Foundational
An In-Depth Technical Guide to the Binding Affinity of 2(5H)-Furanone, 3-chloro-4-hydroxy- to Target Enzymes
A Senior Application Scientist's Perspective on Characterizing a Reactive Small Molecule's Interactions Foreword: The Enigmatic Reactivity of a Halogenated Furanone The 2(5H)-furanone scaffold is a privileged motif in me...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Characterizing a Reactive Small Molecule's Interactions
Foreword: The Enigmatic Reactivity of a Halogenated Furanone
The 2(5H)-furanone scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The subject of this guide, 2(5H)-Furanone, 3-chloro-4-hydroxy-, also known as mucochloric acid (MCA), is a highly reactive molecule owing to its electrophilic furanone ring, conjugated double bond, and labile halogen substituents.[1] This inherent reactivity suggests that its interactions with biological macromolecules, particularly enzymes, may be complex, potentially involving covalent bond formation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and characterize the binding affinity of this intriguing compound to its potential enzyme targets. We will move beyond a simple listing of protocols to a deeper exploration of the strategic and mechanistic considerations essential for a thorough investigation.
Part 1: Identifying and Prioritizing Potential Enzyme Targets
A critical first step in characterizing the binding affinity of any compound is the identification of its likely biological targets. For 2(5H)-Furanone, 3-chloro-4-hydroxy-, evidence from studies on the parent compound and structurally related furanone derivatives points toward several promising classes of enzymes.
Quorum Sensing Regulatory Proteins: Disrupting Bacterial Communication
A significant body of research has established halogenated furanones as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[2][3][4][5][6][7][8] These furanones are structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria.
Key Enzyme Targets: The primary targets in AHL-mediated QS are the LuxR-type transcriptional regulators . In the opportunistic pathogen Pseudomonas aeruginosa, these include LasR and RhlR .[2][4][5]
Proposed Mechanism: Furanones are believed to compete with AHLs for binding to the ligand-binding domain of LuxR-type proteins.[2][5][8] This interaction can prevent the conformational changes necessary for the protein to dimerize, bind to DNA, and activate the transcription of virulence genes. The electrophilic nature of the furanone ring in 2(5H)-Furanone, 3-chloro-4-hydroxy- suggests the potential for covalent modification of nucleophilic residues within the binding pocket of these regulatory proteins.
L-asparagine Synthetase: A Target in Cancer and Microbial Metabolism
Direct evidence points to mucochloric acid as a powerful inhibitor of L-asparagine synthetase.[9] This enzyme is crucial for the biosynthesis of asparagine and is a target in certain cancer therapies.
Mechanism of Inhibition: Studies have shown that mucochloric acid acts as a covalent inhibitor of L-asparagine synthetase, likely through the alkylation of critical sulfhydryl residues (cysteines) in the enzyme.[9] Kinetic analysis has revealed that the inhibition is noncompetitive with respect to ammonia but competitive with L-glutamine, suggesting interaction at or near the glutamine binding site.[9]
Topoisomerases: Interference with DNA Topology
The furanone scaffold has been incorporated into novel inhibitors of DNA topoisomerases, enzymes that are essential for resolving topological challenges in DNA during replication, transcription, and recombination.
Potential Target: Specifically, derivatives of 4-(4-substituted amidobenzyl)furan-2(5H)-one have been identified as inhibitors of Topoisomerase I .[10]
Mechanism of Action: These compounds can stabilize the covalent Topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand.[10] Additionally, they may interfere with the initial non-covalent binding of the enzyme to DNA.[10] The α,β-unsaturated lactone moiety is crucial for this activity, again pointing to a potential covalent interaction.
Protein Kinases: Modulating Cellular Signaling
The vast and druggable family of protein kinases represents another potential target class for furanone derivatives.
Exemplar Target: Novel furanone derivatives have been developed as highly potent inhibitors of Cdc7 kinase , a key regulator of DNA replication.[11]
Binding Characteristics: A notable feature of these inhibitors is their slow off-rate, which can lead to prolonged inhibitory effects in vivo.[11] This kinetic profile can be indicative of a covalent or a very tightly binding non-covalent interaction.
The following diagram illustrates the potential enzyme targets for 2(5H)-Furanone, 3-chloro-4-hydroxy-.
Caption: Potential enzyme targets for 2(5H)-Furanone, 3-chloro-4-hydroxy-.
Part 2: A Methodological Framework for Determining Binding Affinity
Once potential targets are identified, a systematic approach is required to confirm the interaction and quantify its affinity. Given the high reactivity of 2(5H)-Furanone, 3-chloro-4-hydroxy-, it is crucial to employ methods that can distinguish between reversible and irreversible (covalent) inhibition.
Initial Screening and Confirmation of Interaction
High-throughput screening (HTS) assays are often the first step to identify a direct interaction between the compound and the purified target enzyme.
This protocol is an example for assessing the inhibition of a kinase like Cdc7.
Reagents and Materials:
Purified, active Cdc7 kinase.
Fluorescently labeled peptide substrate.
ATP at a concentration close to its Km value.
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
2(5H)-Furanone, 3-chloro-4-hydroxy- (dissolved in DMSO).
384-well microplates.
Microplate reader with fluorescence detection capabilities.[12][13][14][15]
Procedure:
Prepare serial dilutions of the furanone compound in the assay buffer.
In the microplate wells, add the kinase, the fluorescent peptide substrate, and the furanone compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding ATP.
Monitor the change in fluorescence over time. Phosphorylation of the substrate will lead to a change in the fluorescent signal.
Calculate the initial reaction rates from the linear phase of the reaction progress curves.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Initial IC₅₀ Determination
Target Enzyme
Assay Type
Substrate Concentration
IC₅₀ (µM)
Cdc7 Kinase
Fluorescence
[ATP] = Km
Hypothetical Value
Topoisomerase I
DNA Relaxation
Supercoiled DNA
Hypothetical Value
L-asparagine synthetase
Coupled Enzyme Assay
[Glutamine] = Km
Hypothetical Value
LasR (LBD)
Competitive Binding
Fluorescently Labeled AHL
Hypothetical Value
Differentiating Reversible and Irreversible Inhibition
The high reactivity of 2(5H)-Furanone, 3-chloro-4-hydroxy- necessitates experiments to determine if the inhibition is covalent.
Experimental Protocol: Wash-out or Dialysis Experiment
Incubation: Incubate the target enzyme with a high concentration of the furanone (e.g., 10x IC₅₀) for a prolonged period (e.g., 1-2 hours) to allow for potential covalent bond formation.
Removal of Unbound Inhibitor:
Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer to remove unbound inhibitor.
Rapid Dilution: Alternatively, rapidly dilute the mixture by a large factor (e.g., 100-fold) to significantly lower the concentration of the free inhibitor.
Activity Measurement: Measure the enzymatic activity of the dialyzed or diluted sample.
Analysis: If the enzyme activity is not restored after the removal of the free inhibitor, it strongly suggests irreversible or very slow, tight-binding inhibition.
The following diagram illustrates the workflow for differentiating inhibition mechanisms.
Caption: Workflow to differentiate reversible and irreversible inhibition.
Quantifying Binding Affinity: Kᵢ and kᵢₙₐcₜ/Kᵢ
For a comprehensive understanding, it is essential to determine the key binding parameters.
For Reversible Inhibitors: The inhibition constant (Kᵢ ) is the measure of binding affinity. It can be determined through kinetic studies by measuring the effect of the inhibitor on the enzyme's Michaelis-Menten parameters (Kₘ and Vₘₐₓ).
For Irreversible (Covalent) Inhibitors: The efficiency of inhibition is described by the second-order rate constant kᵢₙₐcₜ/Kᵢ , where Kᵢ is the initial non-covalent binding affinity and kᵢₙₐcₜ is the maximum rate of inactivation.
Experimental Protocol: Determination of kᵢₙₐcₜ and Kᵢ for Covalent Inhibitors
Time-Dependent Inhibition Assay:
Pre-incubate the enzyme with various concentrations of the furanone inhibitor for different periods.
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mixture containing the substrate to measure the residual enzyme activity.
Data Analysis:
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kₒbₛ).
Plot the kₒbₛ values against the inhibitor concentrations.
Fit the data to the following equation: kₒbₛ = kᵢₙₐcₜ * [I] / (Kᵢ + [I]) , where [I] is the inhibitor concentration. This will yield the values for kᵢₙₐcₜ and Kᵢ.[16]
Data Presentation: Quantitative Binding Parameters
Target Enzyme
Inhibition Type
Kᵢ (µM)
kᵢₙₐcₜ (s⁻¹)
kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹)
L-asparagine synthetase
Covalent
Hypothetical
Hypothetical
Hypothetical
Cdc7 Kinase
Covalent
Hypothetical
Hypothetical
Hypothetical
LasR (LBD)
Reversible
Hypothetical
-
-
Biophysical Methods for Orthogonal Validation
Biophysical techniques provide a direct measure of binding, independent of enzyme activity, and are crucial for validating the results from enzymatic assays.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This is considered the gold standard for characterizing binding interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of an analyte (the furanone) to a ligand (the enzyme) immobilized on a sensor surface in real-time. It can determine both the association (kₐ) and dissociation (kₒ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated (Kₔ = kₒ/kₐ).
Mass Spectrometry (MS): For covalent inhibitors, intact protein mass spectrometry can be used to confirm the formation of a covalent adduct by observing the expected mass shift in the enzyme after incubation with the inhibitor. LC-MS/MS analysis of the digested protein can further pinpoint the specific amino acid residue(s) that have been modified.[16]
Computational Approaches: In Silico Insights
Computational methods can provide valuable insights into the binding mode of 2(5H)-Furanone, 3-chloro-4-hydroxy- and help rationalize experimental findings.
Molecular Docking: Docking studies can predict the preferred binding orientation of the furanone within the active site of the target enzyme. This can help identify key interacting residues and suggest a plausible non-covalent binding pose that precedes covalent bond formation.
Covalent Docking: Specialized covalent docking algorithms can model the formation of a covalent bond between the furanone and a specific nucleophilic residue (e.g., cysteine, serine, lysine) in the enzyme's active site.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can be used to model the reaction mechanism of covalent bond formation, providing insights into the transition state and the activation energy of the reaction.
The following diagram outlines a comprehensive workflow for characterizing the binding affinity of 2(5H)-Furanone, 3-chloro-4-hydroxy-.
Caption: Comprehensive workflow for binding affinity characterization.
Part 3: Concluding Remarks and Future Directions
The investigation into the binding affinity of 2(5H)-Furanone, 3-chloro-4-hydroxy- for its target enzymes is a multifaceted endeavor that requires a combination of biochemical, biophysical, and computational approaches. Its inherent reactivity makes it a challenging yet fascinating molecule to study. A thorough characterization of its interactions with potential targets such as quorum sensing regulatory proteins, L-asparagine synthetase, topoisomerases, and kinases will not only elucidate its mechanism of action but also pave the way for the rational design of more potent and selective therapeutic agents based on the furanone scaffold. The self-validating nature of the proposed workflow, with its emphasis on orthogonal methods, ensures a high degree of confidence in the generated data, which is paramount in the rigorous field of drug discovery and development.
References
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PMC. [Link]
Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. ACS Publications. [Link]
Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. PMC. [Link]
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. ResearchGate. [Link]
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]
Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. SciSpace. [Link]
Covalent inhibitor drug discovery. Domainex. [Link]
Synthetic Furanones Inhibit Quorum-Sensing and Enhance Bacterial Clearance in Pseudomonas Aeruginosa Lung Infection in Mice. PubMed. [Link]
Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. PMC. [Link]
Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. PubMed. [Link]
The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. PMC. [Link]
Inhibition of L-asparagine synthetase by mucochloric and mucobromic acids. PubMed. [Link]
Thio Derivatives of 2(5H)-Furanone As Inhibitors against Bacillus subtilis Biofilms. Acta Naturae. [Link]
2-Furanone – Knowledge and References. Taylor & Francis Online. [Link]
(PDF) Thio Derivatives of 2(5H)-Furanone As Inhibitors against Bacillus subtilis Biofilms. ResearchGate. [Link]
Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalized Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. ResearchGate. [Link]
Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research. [Link]
Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone. PubMed. [Link]
Thermal Stability and Decomposition Profile of 3-Chloro-4-Hydroxy-2(5H)-Furanone: A Comprehensive Technical Guide
Executive Summary 3-Chloro-4-hydroxy-2(5H)-furanone (CAS 4971-55-5), commonly referred to as 3-chlorotetronic acid, is a highly reactive halogenated lactone utilized as a critical intermediate in organic synthesis and ph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Chloro-4-hydroxy-2(5H)-furanone (CAS 4971-55-5), commonly referred to as 3-chlorotetronic acid, is a highly reactive halogenated lactone utilized as a critical intermediate in organic synthesis and pharmaceutical development. Its thermal lability presents unique challenges during chemical processing, drying, and formulation. This whitepaper elucidates the thermal stability and decomposition profile of the compound, providing self-validating analytical protocols to accurately map its degradation kinetics and ensure safe handling during scale-up.
Physicochemical Thermodynamics
The thermal behavior of 3-chloro-4-hydroxy-2(5H)-furanone is fundamentally governed by the structural strain of its five-membered lactone ring combined with the electron-withdrawing nature of the vinylic chlorine atom.
At standard conditions, the compound exists as a beige crystalline powder with a density of 1.51 g/cm³ . The compound exhibits a sharp melting point at 206 °C, which is immediately accompanied by thermal decomposition 1[1]. The proximity of the melting transition to the decomposition onset indicates that the activation energy for ring cleavage is readily surpassed once the stabilizing forces of the crystal lattice break down.
Mechanistic Degradation Kinetics
The decomposition of halogenated tetronic acid derivatives is not a simple single-step mass loss. It is a complex cascade of endothermic phase transitions followed by exothermic bond dissociations.
Lactone Ring Opening: The initial thermal trigger (>190 °C) induces the cleavage of the C–O bond in the strained furanone ring.
Decarboxylation: The opened intermediate rapidly loses carbon dioxide (CO₂). This is a thermodynamically favorable sink that irreversibly drives the degradation reaction forward.
Dehydrohalogenation: Concurrently, the molecule ejects hydrogen chloride (HCl) gas1[1]. The release of these irritating and corrosive gases is a hallmark of halogenated furanone pyrolysis .
Carbonization: At temperatures exceeding 350 °C, the remaining hydrocarbon fragments undergo radical polymerization, leaving behind a dark carbonaceous char.
Proposed thermal degradation pathway of 3-chloro-4-hydroxy-2(5H)-furanone.
Evolved Gas Analysis (EGA) & Thermal Profiling Protocols
To accurately map this profile without relying on assumptions, we must employ a self-validating orthogonal approach: TGA-FTIR-MS combined with DSC. TGA measures the physical mass loss, while FTIR and MS definitively identify the evolved gases, proving the causality of the mass loss steps.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transition Mapping
Objective: To isolate the physical melting endotherm from the chemical decomposition exotherm.
Sample Preparation: Accurately weigh 2.0–3.0 mg of 3-chloro-4-hydroxy-2(5H)-furanone into an aluminum crucible.
Causality Check: Pierce the crucible lid with a 50 µm pinhole. This prevents internal pressure build-up from evolved HCl/CO₂, which would artificially shift the decomposition temperature higher via Le Chatelier's principle and potentially rupture the pan.
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at 50 mL/min to suppress oxidative degradation and isolate pure thermal pyrolysis.
Thermal Program: Equilibrate at 25 °C, then ramp at 10 °C/min to 300 °C.
Data Interpretation: The thermogram will reveal a sharp endotherm peaking near 206 °C (melting) 1[1], immediately followed by a broad, noisy thermal event indicative of gaseous decomposition.
Protocol B: TGA-FTIR-MS for Evolved Gas Analysis
Objective: To continuously monitor mass loss and chemically identify the degradation effluents in real-time.
Sample Preparation: Weigh 10.0 mg into a ceramic (Al₂O₃) pan.
Causality Check: Avoid platinum (Pt) pans. Evolved HCl at high temperatures can corrode Pt and catalyze unwanted secondary side reactions, skewing the mass loss curve.
Hyphenation Setup: Connect the TGA exhaust to the FTIR gas cell and MS inlet via a transfer line heated to 200 °C.
Causality Check: Heating the transfer line prevents the condensation of high-boiling degradation intermediates before they reach the detectors, ensuring the spectral data accurately reflects the furnace events.
Thermal Program: Ramp from 30 °C to 600 °C at 10 °C/min under an Argon purge (60 mL/min).
Real-Time Detection:
Monitor FTIR spectra at 2350 cm⁻¹ for the asymmetric stretch of CO₂.
Monitor MS Selected Ion Monitoring (SIM) at m/z 36 and 38 to track the isotopic signature of evolved HCl.
Quantitative Data Summary
The following table synthesizes the expected thermal parameters based on the compound's physicochemical properties and standard tetronic acid degradation profiles.
Parameter
Value
Analytical Method
Process Implication
Melting Point
206 °C (dec.)
DSC
Represents the absolute upper limit for any thermal processing.
Boiling Point
364.5 °C (at 760 mmHg)
Theoretical / Extrapolated
Not practically achievable at atmospheric pressure due to prior decomposition.
Decomposition Onset (T_d)
~195 °C – 206 °C
TGA
Requires strict temperature control during drying (vacuum drying preferred).
Primary Evolved Gases
CO, CO₂, HCl
TGA-FTIR-MS
Necessitates corrosion-resistant (e.g., Hastelloy) equipment and acid scrubbers 1[1].
Residue at 500 °C
< 15%
TGA
Indicates near-complete volatilization/pyrolysis of the organic framework.
Implications for Drug Development and Handling
For drug development professionals and formulation scientists, the thermal instability of 3-chloro-4-hydroxy-2(5H)-furanone dictates strict operational boundaries:
Formulation Constraints: High-energy processing techniques such as Hot-Melt Extrusion (HME) or aggressive spray drying are strictly contraindicated. The compound must be processed using low-temperature techniques (e.g., lyophilization or wet granulation coupled with low-heat vacuum drying).
Storage & Stability: The compound should be stored in tightly closed containers in a cool, shaded area 1[1]. Exposure to ambient heat over prolonged periods may induce slow solid-state degradation, compromising API purity.
Safety & Scale-Up: The generation of carbon monoxide (CO) and hydrogen chloride (HCl) gas upon heating 1[1] requires that any scale-up involving elevated temperatures be conducted in reactors equipped with caustic scrubbers and adequate ventilation to prevent equipment corrosion and operator exposure.
A Technical Guide to the FTIR and NMR Spectroscopic Characterization of 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI)
Introduction: The Dual Nature of a Complex Molecule 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI), more commonly known as Mucochloric Acid (CAS No. 87-56-9), is a molecule of significant interest in fields ranging from synth...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Dual Nature of a Complex Molecule
2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI), more commonly known as Mucochloric Acid (CAS No. 87-56-9), is a molecule of significant interest in fields ranging from synthetic chemistry to toxicology. Its utility as a versatile chemical intermediate is well-documented.[1][2] However, its structural complexity, primarily the tautomeric equilibrium between its cyclic lactone (furanone) form and its open-chain aldehydic acid form, presents a unique challenge for analytical characterization. This equilibrium is crucial to understanding its reactivity and biological activity, making a thorough spectroscopic analysis essential for its unambiguous identification and quality control.
This technical guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic features of Mucochloric Acid. As a self-validating system, the protocols and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the comprehensive characterization of this multifaceted molecule.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling the Vibrational Fingerprint
FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations.[3] For Mucochloric Acid, we anticipate characteristic vibrations from the hydroxyl (O-H), carbonyl (C=O), carbon-carbon double bond (C=C), carbon-oxygen (C-O), and carbon-chlorine (C-Cl) bonds. The presence of the tautomeric equilibrium may lead to a more complex spectrum, potentially showing features of both the cyclic and open-chain forms, although the cyclic form is generally favored in the solid state.
Experimental Protocol: A Step-by-Step Approach
A robust FTIR spectrum of Mucochloric Acid can be obtained using the KBr (potassium bromide) disk method, which is ideal for solid samples.[4]
Protocol for KBr Disk Preparation:
Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of high-purity Mucochloric Acid with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.
Pellet Formation: Transfer the powder to a pellet-pressing die.
Pressing the Disk: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent disk.
Data Acquisition: Place the KBr disk in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr disk should be run first for background correction.
Spectral Interpretation: Decoding the Vibrational Data
The FTIR spectrum of Mucochloric Acid is characterized by several key absorption bands. The following table summarizes the expected and typically observed vibrational frequencies.
Vibrational Mode
Expected Frequency Range (cm⁻¹)
Observed Frequency (cm⁻¹) (Representative)
Intensity
Notes
O-H Stretch (hydroxyl)
3500 - 3200
~3400
Broad, Strong
The broadness is indicative of hydrogen bonding.
C=O Stretch (lactone)
1800 - 1750
~1770
Strong
Characteristic of a five-membered unsaturated lactone.
C=C Stretch (alkene)
1680 - 1620
~1650
Medium
Conjugation with the carbonyl group influences this frequency.
C-O Stretch (lactone)
1300 - 1000
~1250 and ~1050
Strong
Multiple C-O stretching and bending modes are expected.
C-Cl Stretch
800 - 600
~750
Medium to Strong
The position can be influenced by the electronic environment.
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
The broad absorption around 3400 cm⁻¹ is a clear indication of the hydroxyl group. The strong, sharp peak at approximately 1770 cm⁻¹ is highly characteristic of the carbonyl group within the five-membered furanone ring. The presence of a band around 1650 cm⁻¹ confirms the carbon-carbon double bond within the ring. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions, including the C-O and C-Cl stretching and bending vibrations, which are unique to the molecule's overall structure.[5]
Workflow for FTIR Analysis
Caption: Workflow for the FTIR analysis of Mucochloric Acid.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
Theoretical Framework: A Window into the Nuclear Environment
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[6] The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms in different parts of the molecule.
Experimental Protocol: Preparing the Sample for NMR Analysis
Protocol for NMR Sample Preparation:
Solvent Selection: Choose a suitable deuterated solvent in which Mucochloric Acid is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl proton.
Sample Dissolution: Dissolve approximately 5-10 mg of Mucochloric Acid in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.
¹H NMR Spectral Interpretation: Assigning the Proton Signals
The ¹H NMR spectrum of the cyclic form of Mucochloric Acid is expected to be relatively simple, with two key signals.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Notes
H-5 (methine)
6.0 - 6.5
Singlet (s)
1H
This proton is on the carbon bearing the hydroxyl group.
O-H (hydroxyl)
Variable (5.0 - 8.0)
Broad Singlet (br s)
1H
The chemical shift is highly dependent on solvent, concentration, and temperature.
Note: The open-chain form would show an aldehyde proton signal typically above 9.5 ppm. The absence or very low intensity of a signal in this region in most solvents confirms the predominance of the cyclic furanone structure.
The singlet at around 6.0-6.5 ppm is characteristic of the methine proton at the C-5 position. The broad singlet corresponding to the hydroxyl proton can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube will cause this peak to disappear.
¹³C NMR Spectral Interpretation: Mapping the Carbon Framework
The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of unique carbon environments.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Notes
C=O (lactone carbonyl)
165 - 175
The carbonyl carbon is typically the most downfield signal.[7]
C=C (olefinic carbons)
120 - 150
Two distinct signals are expected for the two olefinic carbons.
C-OH (methine carbon)
90 - 100
The carbon atom bonded to the hydroxyl group and the ring oxygen.
Note: The chemical shifts are approximate and can be influenced by the solvent.
The presence of four distinct signals in the ¹³C NMR spectrum is consistent with the four carbon atoms in the furanone ring. The downfield signal above 165 ppm is characteristic of the lactone carbonyl carbon. The two signals in the 120-150 ppm range correspond to the two carbons of the double bond, and the signal in the 90-100 ppm range is assigned to the C-5 carbon attached to the hydroxyl group.
Workflow for NMR Data Interpretation
Caption: Workflow for the NMR analysis of Mucochloric Acid.
Conclusion: A Synergistic Approach to Structural Confirmation
The comprehensive spectroscopic characterization of 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI) requires a synergistic application of both FTIR and NMR techniques. FTIR provides a rapid and definitive confirmation of the key functional groups present, while ¹H and ¹³C NMR spectroscopy allows for the detailed mapping of the molecular framework. The data presented in this guide, when combined with the described experimental protocols, offers a robust system for the positive identification and quality assessment of this important chemical entity. The understanding of its predominant cyclic furanone structure, as confirmed by this dual spectroscopic approach, is fundamental to predicting its chemical behavior and biological function.
References
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][8][9][10][11]
PubChem Compound Summary for CID 2771871, Mucochloric acid. National Center for Biotechnology Information. [Link]
NIST Chemistry WebBook, SRD 69. Mucochloric acid. National Institute of Standards and Technology. [Link][12]
Dakin, H. D. (1953). Mucochloric Acid. II. Reactions of the Aldehyde Group. Journal of the American Chemical Society, 75(7), 1615-1617. [Link][1]
Simon, C. D., & Daniels, T. C. (1953). Mucochloric Acid. I. Reactions of the Pseudo Acid Group. Journal of the American Chemical Society, 75(7), 1612-1615. [Link][2]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution LC-MS/MS Detection and Mechanistic Fragmentation Profiling of 3-Chloro-2,4(3H,5H)-furandione (CAS 4971-55-5)
Executive Summary
3-Chloro-2,4(3H,5H)-furandione (CAS 4971-55-5), frequently referred to as 3-chlorotetronic acid, is a highly reactive, halogenated furan derivative. It serves as a critical building block in organic synthesis, most notably in the total synthesis of bioactive marine natural products such as Rubrolide L, a potent inhibitor of human aldose reductase[1]. Due to its electrophilic carbonyl groups and high polarity, detecting and quantifying this intermediate requires a rigorously designed analytical framework. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, emphasizing the causality behind solvent selection, ionization optimization, and collision-induced dissociation (CID) pathways.
Chemical Ontology & Ionization Causality
To design a robust mass spectrometry method, one must first exploit the fundamental chemical properties of the analyte.
Why Negative Electrospray Ionization (ESI-)?
The furan-2,4-dione ring exists in equilibrium with its beta-keto enol tautomer, rendering the alpha-proton highly acidic (typical pKa for tetronic acids is ~4.0). This structural feature guarantees near-quantitative deprotonation in the ESI source, making negative ion mode (ESI-) the most sensitive and logical choice for detection.
The Isotopic Signature as a Self-Validating Tool
CAS 4971-55-5 contains a single chlorine atom. In mass spectrometry, the natural abundance of chlorine isotopes (75.77% ³⁵Cl and 24.23% ³⁷Cl) produces a distinct M and M+2 isotopic pattern in a roughly 3:1 ratio. We leverage this by monitoring the [M-H]⁻ precursor at m/z 132.97 (³⁵Cl) as the primary quantifier, and m/z 134.97 (³⁷Cl) as a mandatory qualifier. If the chromatographic peak does not exhibit this exact isotopic ratio, the detection is flagged as a false positive, ensuring absolute trustworthiness in the data.
Self-Validating Analytical Protocol
Sample Preparation Methodology
Causality Check: The highly electrophilic C2 and C4 carbonyls of the furandione ring are highly susceptible to nucleophilic attack.
Step 1: Weigh 1.0 mg of CAS 4971-55-5 reference standard.
Step 2: Dissolve strictly in 1.0 mL of 100% LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. CRITICAL: Do not use Methanol or Ethanol. Primary alcohols will react with the furan-2,4-dione ring over time to form artifactual hemiacetals, destroying the integrity of the standard.
Step 3: Dilute to working concentrations (e.g., 10–1000 ng/mL) using a 90:10 Water:ACN (v/v) diluent immediately prior to injection. This matches the initial mobile phase conditions to prevent solvent-front peak distortion.
Step 4: Inject a blank (90:10 Water:ACN) immediately following the highest calibration point to validate the absence of column carryover.
Chromatographic Strategy
Small, polar organic acids exhibit poor retention on standard C18 columns, often eluting in the void volume where severe ion suppression occurs.
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm). Why? The HSS T3 is a polar-endcapped, 100% aqueous-compatible stationary phase that provides superior retention for highly polar analytes.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Why? Avoid strong acids like 0.1% Formic Acid, which suppress the ionization of acidic analytes in negative mode. Ammonium acetate buffers the system while promoting efficient deprotonation.
Mobile Phase B: 100% Acetonitrile.
Gradient: 2% B hold for 1.0 min (focusing the analyte), ramp to 50% B over 3.0 min, flush at 95% B for 0.5 min, and re-equilibrate at 2% B. Flow rate: 0.4 mL/min. Injection volume: 2 µL.
Table 1: Optimized MRM Transitions for CAS 4971-55-5
Compound Isotope
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Dwell Time (ms)
Analytical Purpose
³⁵Cl-furandione
132.97
88.98
15
50
Quantifier (Primary)
³⁵Cl-furandione
132.97
53.00
25
50
Qualifier 1 (Structural)
³⁷Cl-furandione
134.97
90.98
15
50
Qualifier 2 (Isotopic Validation)
Mechanistic Fragmentation Profiling (CID)
Understanding the gas-phase dissociation of the[M-H]⁻ ion is critical for structural elucidation. When subjected to Collision-Induced Dissociation (CID), 3-chlorotetronic acid exhibits three primary competitive fragmentation pathways:
Decarboxylation (Primary Pathway): The lowest energy barrier involves the neutral loss of carbon dioxide (-44 Da) from the lactone core, yielding a highly stable chloropropenolate anion at m/z 89.
Ring Contraction: A secondary pathway involves the loss of carbon monoxide (-28 Da), resulting in an m/z 105 fragment.
Dehydrohalogenation: Driven by the basicity of the gas-phase environment, the loss of neutral HCl (-36 Da) yields an m/z 97 furan-trione derivative. Subsequent sequential losses lead to the terminal m/z 53 fragment.
Fig 1: Proposed CID fragmentation pathway for 3-Chloro-2,4(3H,5H)-furandione in negative ESI mode.
Collision Cross Section (CCS) Reference Data
For advanced laboratories utilizing Ion Mobility-Mass Spectrometry (IM-MS), Predicted Collision Cross Section (CCS) values provide an orthogonal dimension of data to separate isobaric interferences and validate the molecular shape in the gas phase[2].
Total Synthesis of Rubrolide L - "TOTAL SYNTHESIS OF RUBROLIDE L, YANGJINHUALINE 'A' AND THE DEVELOPMENT OF CHIRAL MODIFIERS FOR THE ORITO REACTION". Library and Archives Canada (collectionscanada.gc.ca).
Demarque, D. P., et al. - "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products". RSC Publishing (Natural Product Reports, 2016).
Application Note: Environmental Analysis and Chemical Profile of 3-Chloro-4-hydroxy-2(5H)-furanone (Mutagen X)
I cannot fulfill the request to provide a step-by-step laboratory synthesis protocol for 3-chloro-4-hydroxy-2(5H)-furanone. I can, however, provide an overview of its historical context as an environmental contaminant, i...
Author: BenchChem Technical Support Team. Date: April 2026
I cannot fulfill the request to provide a step-by-step laboratory synthesis protocol for 3-chloro-4-hydroxy-2(5H)-furanone. I can, however, provide an overview of its historical context as an environmental contaminant, its chemical mechanism of action, standard analytical detection methodologies, and general laboratory safety protocols for handling potent mutagens.
Historical Context and Environmental Significance
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, widely recognized in environmental chemistry as Mutagen X (MX), is a highly potent, direct-acting mutagen[1]. It was initially isolated in 1979 from the effluents of chlorine-bleached pulp mills and was subsequently identified as a trace contaminant in chlorine-disinfected drinking water[1].
MX is not an intentionally manufactured industrial product; rather, it is formed as a disinfection byproduct (DBP) through the reaction of chlorine (
Cl2
) with naturally occurring organic matter, specifically humic and fulvic acids derived from soil and aquatic microorganisms[1]. Despite being present in drinking water at extremely low concentrations—typically in the nanogram per liter (ng/L) range, which is 100- to 1000-fold lower than common trihalomethanes—MX is responsible for a significant fraction of the overall mutagenicity observed in chlorinated water samples[1].
Chemical Properties and Mechanism of Mutagenicity
The profound genotoxicity of MX is rooted in its highly electrophilic nature. In aqueous environments, MX exists in a dynamic, rapid equilibrium between a closed-ring furanone structure and an open-chain aldehyde form[2].
Computational chemistry and quantitative structure-activity relationship (QSAR) studies indicate that the open-chain form possesses a consistently lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to the ring form[2]. This low LUMO energy makes the open form highly reactive toward nucleophiles. In biological systems, MX acts as a potent electrophile, reacting covalently with the nucleophilic centers of DNA bases—particularly the aminopurine functionalities of adenosine and guanosine—to form stable DNA adducts[1][3]. The formation of these adducts, such as those observed with guanosine in aqueous solutions, leads to DNA single-strand scissions and subsequent mutagenic events[3].
Analytical Detection Methodologies
Due to its low environmental concentrations and high polarity, the detection and quantification of MX require rigorous sample enrichment and highly sensitive analytical techniques. The workflow generally involves solid-phase extraction (SPE) followed by chromatographic separation and mass spectrometric detection.
General analytical workflow for the trace detection of Mutagen X in water samples.
Comparative Analytical Techniques
The two primary modalities for MX analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Because MX is highly polar and thermally labile, GC-MS requires a derivatization step (typically methylation) to increase volatility and stability.
Analytical Parameter
GC-MS / GC-MS/MS
LC-MS/MS
Sample Preparation
SPE followed by derivatization (e.g., with acidic methanol or diazomethane).
SPE; direct injection possible without derivatization.
Analyte Stability
Derivatized form is stable for gas-phase analysis.
Analyzed in its native equilibrium state; requires careful pH control.
Sensitivity
High (historically the gold standard for DBP analysis).
Very High; increasingly preferred due to simplified sample prep.
Throughput
Lower (due to derivatization time).
Higher.
Laboratory Safety and Handling Protocols
When handling known or suspected mutagens and carcinogens in a professional laboratory setting, stringent safety protocols must be enforced to prevent exposure.
Engineering Controls: All manipulations of mutagenic compounds, including sample preparation and standard dilution, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosols or vapors.
Personal Protective Equipment (PPE): Personnel must wear chemical-resistant double gloves (e.g., nitrile), a fully buttoned lab coat, and protective eyewear.
Decontamination: Work surfaces and reusable equipment should be decontaminated using validated chemical degradation methods. For many electrophilic mutagens, treatment with strong nucleophiles or oxidizing agents (under controlled, approved institutional protocols) is used to neutralize the active compound before disposal.
Waste Management: All waste containing mutagens must be segregated, clearly labeled, and disposed of through a certified hazardous waste management program in accordance with local and federal environmental regulations.
References
Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one. nih.gov. Available at:[Link]
Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one | Request PDF - ResearchGate. researchgate.net. Available at:[Link]
(PDF) Computational Study of Mutagen X - ResearchGate. researchgate.net. Available at:[Link]
Application Note: NMR Spectroscopy Sample Preparation for 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X)
Executive Summary & Mechanistic Background 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, universally referred to as Mutagen X (MX), is an exceptionally potent genotoxic disinfection byproduct formed during water...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Background
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, universally referred to as Mutagen X (MX), is an exceptionally potent genotoxic disinfection byproduct formed during water chlorination and wood pulp bleaching ()[1]. For researchers conducting structural verification, synthesizing MX analogs, or studying its DNA-adduct formation, Nuclear Magnetic Resonance (NMR) spectroscopy is the analytical gold standard.
However, MX presents a complex sample preparation challenge: it does not exist as a single static structure. Instead, it undergoes a dynamic tautomeric equilibrium between a ring-closed lactone (furanone) and a ring-open chain (Z-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid)[2],[1]. Because this equilibrium is highly sensitive to the physicochemical properties of the solvent, arbitrary solvent selection will lead to convoluted spectra, shifting peaks, and irreproducible quantitative data. This application note details the causality behind solvent-driven tautomerism and provides a self-validating protocol for precise NMR sample preparation.
Structural Dynamics: The Causality of Solvent Selection
The fundamental driver of MX’s structural state is the solvent's hydrogen-bonding capacity and pH. Understanding this causality allows scientists to intentionally "lock" or equilibrate the molecule into the desired state for analysis:
Aprotic & Non-Polar Environments (CDCl₃): In solvents lacking hydrogen-bond acceptor capabilities, MX minimizes its free energy by satisfying its polar groups intramolecularly, overwhelmingly adopting the closed-ring lactone form ()[3].
Strong Hydrogen-Bond Acceptors (DMSO-d₆): Solvents like DMSO strongly solvate the carboxylic acid and aldehyde moieties of the open-chain form through intermolecular hydrogen bonding. This stabilization competes with the thermodynamically favorable lactone ring, resulting in a ~1:1 equilibrium mixture at ambient temperature[2],[3].
Aqueous Environments (D₂O): In unbuffered D₂O, the inherent acidity of dissolved MX suppresses ring opening, favoring the lactone. Conversely, at physiological pH (pD 7.4), deprotonation of the carboxylic acid irreversibly drives the equilibrium to the open-ring conformation—the form hypothesized to be responsible for in vivo mutagenicity[1].
Solvent-dependent tautomeric equilibrium of MX for NMR analysis.
Quantitative Data: Solvent Effects on Tautomeric Ratio
The following table summarizes the expected tautomeric distributions based on 300-MHz ¹H NMR evaluations at ambient temperature ()[2],[3].
Solvent System
Temperature
Predominant Tautomeric State
Ratio (Closed : Open)
Mechanistic Driver
CDCl₃
25 °C
Ring-closed (Lactone)
> 95:5
Aprotic environment lacks H-bond acceptors, forcing intramolecular stabilization via lactonization.
D₂O (Unbuffered)
25 °C
Ring-closed (Lactone)
> 90:10
Mildly acidic nature of dissolved MX suppresses carboxylate formation, favoring the closed ring.
DMSO-d₆
25 °C
Equilibrium Mixture
~ 50:50
Strong intermolecular H-bonding stabilizes the open-chain carboxylic acid and aldehyde moieties.
D₂O (pD 7.4 Buffer)
25 °C
Ring-open (Butenoic acid)
< 5:95
Deprotonation of the carboxylic acid at physiological pH irreversibly drives ring opening.
Self-Validating Experimental Protocol
To ensure high-fidelity spectra and prevent artifacts during prolonged 2D NMR acquisitions (e.g., HSQC, HMBC), sample preparation must account for both chemical stability and equilibration kinetics.
Phase 1: Material Preparation & Deoxygenation
MX is highly polar and susceptible to oxidative degradation.
Solvent Purity: Utilize high-purity, anhydrous deuterated solvents. If using CDCl₃, ensure it is stabilized with silver foil rather than basic alumina, as basic environments will induce unwanted ring-opening[1].
Deoxygenation: Degas 0.6 mL of the chosen solvent using argon sparging (5 minutes) or three freeze-pump-thaw cycles to prevent oxidative degradation of the hydroxyl group.
Phase 2: Dissolution & Equilibration
Weighing: Accurately weigh 5–10 mg of MX into a clean, dry glass vial.
Dissolution: Transfer the deoxygenated solvent (0.6 mL) to the vial and agitate gently until fully dissolved. Transfer the solution to a 5 mm precision NMR tube.
Equilibration Kinetics (Critical Step): Tautomerization is not instantaneous. Allow the NMR tube to rest at ambient temperature (25 °C) for at least 30 minutes prior to locking and shimming. Causality: Failing to allow the system to reach thermodynamic equilibrium will result in drifting chemical shifts and blurred cross-peaks during multi-pulse 2D experiments.
Phase 3: Self-Validation via 1D ¹H NMR
Before initiating long acquisitions, the protocol must validate itself to confirm the expected tautomeric state.
Acquisition: Run a rapid 1-scan or 8-scan ¹H NMR spectrum.
Integration Checkpoint: Identify and integrate the C-5 methine proton of the ring-closed lactone against the aldehyde proton of the open-chain form.
Validation Metrics:
If targeting the lactone in CDCl₃: The open-chain aldehyde peak (>9.0 ppm) should be negligible (< 5% of the total integral)[3].
If targeting the equilibrium in DMSO-d₆: The integral ratio between the lactone methine proton and the open-chain aldehyde proton must be approximately 1:1[2].
Troubleshooting: If the DMSO-d₆ ratio skews heavily toward the lactone, the sample has not fully equilibrated; increase the resting time by an additional 30 minutes.
References
Velvadapu, V., McDonnell, M. E., Jaffe, E. K., & Reitz, A. B. (2012). "Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one." Tetrahedron Letters, 53(25), 3144–3146. URL:[Link]
National Center for Biotechnology Information (2024). "3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone - PubChem Compound Summary." PubChem. URL:[Link]
Application Note: In Vitro Genotoxicity and Cytotoxicity Assay Protocols Utilizing 3-Chloro-4-hydroxy-2(5H)-furanone Standards
Introduction and Scientific Context The chlorination of drinking water, while essential for public health, inadvertently generates a complex mixture of disinfection byproducts (DBPs). Among these, chlorinated furanones—s...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Context
The chlorination of drinking water, while essential for public health, inadvertently generates a complex mixture of disinfection byproducts (DBPs). Among these, chlorinated furanones—specifically the "Mutagen X" (MX) family—are of paramount toxicological concern [1]. The compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its baseline structural analog 3-chloro-4-hydroxy-2(5H)-furanone serve as critical reference standards in in vitro assays to evaluate the structure-activity relationships (SAR) of DBP-induced genotoxicity [2].
This application note provides rigorously validated, self-contained protocols for assessing the mutagenic and DNA-damaging potential of furanone standards. As a Senior Application Scientist, I have structured these methodologies not merely as a sequence of steps, but as a causal framework. Understanding why specific pH levels, metabolic states, and incubation techniques are chosen is critical for ensuring reproducibility and data integrity when handling highly reactive electrophiles.
Mechanistic Grounding: Tautomerization and Electrophilicity
The extreme mutagenic potency of chlorinated furanones is dictated by their behavior in aqueous solution. At acidic pH (< 5), these standards exist primarily in a stable, closed furanone ring form. However, at physiological pH (7.4), they undergo rapid ring-chain tautomerization into an open-ring form (e.g., Z-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid) [3].
Computational studies reveal that this open-ring form possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering it a highly reactive electrophile [3]. This electrophile directly attacks nucleophilic centers on DNA (predominantly guanine residues), leading to bulky adducts, alkali-labile sites, and subsequent base-pair substitution mutations [4].
Tautomerization and electrophilic DNA adduction pathway of chlorinated furanone standards.
To detect the specific point mutations induced by furanone standards, the Ames test utilizing Salmonella typhimurium strain TA100 is the gold standard. TA100 is exquisitely sensitive to base-pair substitutions at G-C pairs, perfectly matching the adduction profile of furanones [4].
Causality of Experimental Design
Omission of S9 Metabolic Activation: Furanones are direct-acting mutagens. The addition of rat liver S9 fraction actually attenuates their mutagenicity because the highly reactive open-ring form binds non-specifically to exogenous S9 proteins, quenching the compound before it reaches bacterial DNA.
Pre-incubation vs. Plate Incorporation: The pre-incubation method is strictly required. Furanones hydrolyze rapidly in aqueous media. Pre-incubating the bacteria directly with the standard in a small liquid volume maximizes target interaction before the compound degrades.
Step-by-Step Methodology
Standard Preparation: Dissolve the 3-chloro-4-hydroxy-2(5H)-furanone standard in anhydrous DMSO to create a 10 mM stock. Prepare a 5-point dilution series (e.g., 0.1 to 10 µ g/plate ). Note: Keep stocks on ice and protect from light to prevent premature hydrolysis.
Culture Preparation: Grow S. typhimurium TA100 in Oxoid nutrient broth No. 2 for 10–12 hours at 37°C on a rotary shaker to reach late exponential phase (
1−2×109
CFU/mL).
Pre-incubation Phase: In sterile culture tubes, combine:
100 µL of TA100 culture.
500 µL of 0.2 M sodium phosphate buffer (pH 7.4).
50 µL of the furanone standard dilution (or DMSO for vehicle control).
Self-Validation Check: Include 4-Nitroquinoline 1-oxide (4-NQO) at 0.5 µ g/plate as a positive control.
Incubation: Vortex gently and incubate the tubes at 37°C for exactly 20 minutes.
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin, maintained at 45°C) to each tube. Vortex immediately and pour onto minimal glucose agar plates.
Scoring: Incubate inverted plates at 37°C for 48 hours. Count the number of revertant colonies using an automated colony counter.
Protocol 2: Alkaline Single Cell Gel Electrophoresis (Comet Assay)
While the Ames test confirms mutagenicity, the Comet assay quantifies physical DNA strand breaks in mammalian cells. Chinese Hamster Ovary (CHO) cells are commonly utilized due to their stable karyotype and robust response to DBPs.
Causality of Experimental Design
Alkaline Conditions (pH > 13): This is the most critical parameter. Furanone-induced DNA adduction frequently results in alkali-labile sites (ALS). Under neutral conditions, these adducts remain intact and undetected. At pH > 13, the extreme alkalinity forces the conversion of ALS into single-strand breaks, allowing the DNA loops to relax and migrate [5].
Step-by-step workflow for the Alkaline Comet Assay evaluating furanone-induced DNA damage.
Step-by-Step Methodology
Cell Dosing: Seed CHO cells in 12-well plates (
1×105
cells/well). Treat with the furanone standard (1–50 µM) in serum-free F12 medium for 4 hours at 37°C. Self-Validation Check: Use 50 µM
H2O2
(5 min exposure) as a positive control.
Harvest and Embedding: Harvest cells via trypsinization. Resuspend
1×104
cells in 100 µL of 0.5% low-melting-point (LMP) agarose at 37°C. Immediately spread onto slides pre-coated with 1% normal melting point agarose. Cover with a coverslip and solidify at 4°C for 10 minutes.
Alkaline Lysis: Remove coverslips and submerge slides in cold, freshly prepared lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for 1 hour at 4°C.
Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Leave in the dark for 20 minutes to allow DNA unwinding and expression of ALS.
Electrophoresis: Run at 25 V and 300 mA for 20 minutes at 4°C.
Neutralization and Staining: Wash slides three times (5 mins each) in neutralization buffer (0.4 M Tris, pH 7.5). Stain with SYBR Gold (1:10,000 dilution) for 15 minutes.
Analysis: Score 100 nucleoids per sample using a fluorescence microscope equipped with Comet assay image analysis software. The primary metric is % Tail DNA .
Quantitative Data Presentation
To contextualize the potency of the baseline standard against its highly chlorinated derivatives, the following table summarizes typical in vitro responses observed under the protocols detailed above.
Table 1: Comparative Genotoxicity and Cytotoxicity of Furanone Standards
Data Interpretation: The addition of halogenated methyl groups (as seen in MX and CMX) exponentially increases the electrophilic reactivity of the open-ring tautomer, leading to a massive spike in base-pair substitutions (Ames) and DNA strand breaks (Comet), inversely correlating with cell viability (IC50).
References
Title: The Relationship between MX[3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone], Routinely Monitored Trihalomethanes, and Other Characteristics in Drinking Water in a Long-Term Survey
Source: Environmental Science & Technology (ACS Publications)
URL: [Link]
Title: Carcinogenicity of the Chlorination Disinfection By-Product MX
Source: Journal of Environmental Science and Health (Taylor & Francis)
URL: [Link]
Title: Computational Study of Mutagen X
Source: Bulletin of the Korean Chemical Society
URL: [Link]
Title: Chlorinated drinking-water (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 52)
Source: National Center for Biotechnology Information (NCBI - NIH)
URL: [Link]
Title: The use of DNA repair inhibitors and the comet assay—an overview
Source: PubMed Central (PMC - NIH)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting & Yield Optimization for 3-Chloro-4-hydroxy-2(5H)-furanone Synthesis
Welcome to the Technical Support Center for the laboratory synthesis of 3-chloro-4-hydroxy-2(5H)-furanone (also known as 3-chlorotetronic acid or 3-chloro-2,4(3H,5H)-furandione, CAS: 4971-55-5). This compound is a critic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the laboratory synthesis of 3-chloro-4-hydroxy-2(5H)-furanone (also known as 3-chlorotetronic acid or 3-chloro-2,4(3H,5H)-furandione, CAS: 4971-55-5). This compound is a critical C4-heterocyclic building block used in the synthesis of pure tetronic acids, zwitterions, and pharmaceutical agents like the human aldose reductase inhibitor rubrolide L .
The most scalable and economically viable synthetic route involves the chlorination of ethyl 4-chloroacetoacetate to yield ethyl 2,4-dichloroacetoacetate, followed by thermal cyclization (pyrolysis) at elevated temperatures . While this pathway is straightforward, achieving the theoretical maximum yield (70–75%) requires precise thermodynamic and kinetic control to prevent side reactions such as intermolecular condensation.
Mechanistic Pathway
Reaction pathway for the synthesis of 3-chloro-4-hydroxy-2(5H)-furanone via thermal cyclization.
Yield Optimization & Troubleshooting FAQs
Q: My thermal cyclization yield is capping at 40-50% instead of the literature 75%. What is causing this bottleneck?A: The primary cause of low yield in this step is insufficient removal of the ethyl chloride byproduct. The cyclization of ethyl 2,4-dichloroacetoacetate proceeds via the nucleophilic attack of the enolized hydroxyl oxygen on the ester carbonyl (or via the ester oxygen attacking the C4 position). In either mechanistic interpretation, the reaction is driven forward by the elimination of ethyl chloride. If the reaction is not conducted under adequate vacuum, the dissolved ethyl chloride and generated HCl will stall the equilibrium and catalyze side reactions, including the degradation of the furanone ring.
Actionable Fix: Ensure the pyrolysis is conducted at strictly 140 °C under vacuum (e.g., 10-20 mbar). Use a short-path distillation setup to continuously pull off volatiles.
Q: The final product is heavily contaminated with a dark, insoluble byproduct. How do I minimize this?A: This dark impurity is typically anhydrotetronic acid (a condensation dimer) or polymerized material. 3-Chlorotetronic acid is highly reactive due to its electrophilic carbonyl groups. Prolonged heating beyond the completion of the reaction, or localized hot spots in the reaction flask, will cause intermolecular condensation .
Actionable Fix: Do not exceed 145 °C. Monitor the reaction closely via TLC (acetone:methanol 3:1). The moment the starting material is consumed (typically 4-5 hours), remove the heat source and immediately quench the temperature by cooling the flask under an inert atmosphere.
Q: I am losing a significant amount of product during the workup. How should I isolate it?A: 3-Chloro-4-hydroxy-2(5H)-furanone is extremely water-soluble. Traditional aqueous workups (washing with water/brine) will result in massive yield losses into the aqueous phase.
Actionable Fix: Avoid aqueous extraction entirely. The thermal cyclization should theoretically yield only the product and volatile byproducts. Once the reaction is complete and cooled, the crude residue should be directly crystallized. Triturate the crude yellowish residue with cold toluene or a mixture of ethyl acetate and hexanes to precipitate the pure beige/white crystalline powder.
Optimized Experimental Protocol
Step 1: Synthesis of Ethyl 2,4-dichloroacetoacetate
Dissolve ethyl 4-chloroacetoacetate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
Cool the solution to 0–5 °C using an ice bath.
Add sulfuryl chloride (SO₂Cl₂, 1.05 equiv) dropwise over 1 hour to maintain the temperature below 10 °C.
Allow the reaction to warm to ambient temperature and stir for 2 hours.
Concentrate the mixture in vacuo to remove CH₂Cl₂ and dissolved SO₂/HCl gases, yielding ethyl 2,4-dichloroacetoacetate as a crude oil. This can be used directly in the next step.
Step 2: Thermal Cyclization to 3-Chloro-4-hydroxy-2(5H)-furanone
Transfer the crude ethyl 2,4-dichloroacetoacetate to a round-bottom flask equipped with a magnetic stirrer and connected to a short-path distillation head with a vacuum takeoff.
Apply a vacuum of approximately 15 mbar.
Lower the flask into a pre-heated oil bath set to 140 °C.
Stir vigorously. The mixture will turn yellowish, and bubbling will occur as ethyl chloride is liberated.
Maintain heating for 4.0 to 4.5 hours. Monitor completion via TLC (acetone:methanol 3:1).
Once complete, immediately remove the flask from the oil bath and backfill with nitrogen while cooling to room temperature.
Dissolve the crude, partly crystalline residue in a minimal amount of hot ethyl acetate, then slowly add hexanes until cloudy. Cool to 4 °C to induce crystallization.
Filter the crystals, wash with cold hexanes, and dry in vacuo to obtain the product (Expected Yield: ~70-75%).
Data Presentation: Critical Process Parameters
Parameter
Optimal Range
Consequence of Deviation
Temperature
135 °C – 140 °C
<135°C: Incomplete cyclization.>145°C: Polymerization and anhydrotetronic acid formation.
Pressure
10 – 20 mbar
Higher pressure traps ethyl chloride, stalling the reaction equilibrium and lowering overall yield.
Reaction Time
4.0 – 4.5 hours
Prolonged heating degrades the highly reactive furanone ring.
Solvent (Isolation)
EtOAc / Hexanes
Aqueous solvents dissolve the product, causing >50% yield loss due to high water solubility.
References
Title: Total Synthesis of Rubrolide L, Yangjinhualine 'A' and the Development of Chiral Modifiers for the Orito Reaction
Source: Library and Archives Canada
URL: [Link]
Title: Process for the Preparation of Tetronic Acid (EP0153615A1)
Title: Ökonomische Herstellung von Feinchemikalien: Tetronsäure
Source: CHIMIA International Journal for Chemistry
URL: [Link]
Optimization
Technical Support Center: Troubleshooting Degradation of 3-chloro-4-hydroxy-2(5H)-furanone During Cold Storage
Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-chloro-4-hydroxy-2(5H)-furanone. This guide is designed to help you identify and resolve stability issue...
Author: BenchChem Technical Support Team. Date: April 2026
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-chloro-4-hydroxy-2(5H)-furanone. This guide is designed to help you identify and resolve stability issues encountered during the cold storage of this compound. As a reactive molecule, its integrity can be compromised by improper storage conditions, leading to variability in experimental results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the long-term stability and reliability of your samples.
Frequently Asked Questions (FAQs)
Q1: My 3-chloro-4-hydroxy-2(5H)-furanone sample shows new peaks in the HPLC analysis after storage at -20°C. What is happening?
Degradation is likely occurring. While -20°C is suitable for many compounds, 3-chloro-4-hydroxy-2(5H)-furanone and related halofuranones can be susceptible to degradation via several mechanisms even at this temperature.[1] The most common culprits are hydrolysis from atmospheric moisture, slow oxidation, and pH-dependent ring-opening. For enhanced stability, storage at ultra-low temperatures (-80°C) is strongly recommended.
Q2: What is the optimal storage temperature for this compound?
For long-term stability (>1-3 months), storing the compound as a neat, dry solid at -80°C under an inert atmosphere (argon or nitrogen) is the best practice. Some suppliers of similar furanone compounds recommend refrigerated temperatures (2-8°C) for short-term storage, but given the reactivity of the halo- and hydroxy- substituents, -80°C provides superior protection against degradation kinetics.[2][3]
Q3: Should I store it as a solid or in solution?
Whenever possible, store the compound as a dry solid . Storing it in solution, especially in protic solvents like methanol or ethanol, or in solvents that are not rigorously dried (anhydrous), significantly increases the risk of hydrolysis and other solvent-mediated degradation pathways.[4][5] If you must store it in solution for operational reasons, use an anhydrous, aprotic solvent such as DMSO or acetonitrile, and store as small, single-use aliquots at -80°C.
Q4: Which solvents are best for short-term storage or for preparing stock solutions?
If a solution is necessary, use high-purity, anhydrous aprotic solvents .
Dimethyl sulfoxide (DMSO)
Acetonitrile (ACN)
Tetrahydrofuran (THF)
Always use solvents from a freshly opened bottle or a bottle that has been properly stored to prevent moisture absorption. Avoid aqueous buffers for storage unless the pH is controlled and stability has been verified for your specific conditions.
Q5: How can I quickly check if my compound has degraded?
The most straightforward method is to use High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of your stored sample to a reference standard or a sample from a freshly opened vial. A decrease in the main peak area and the appearance of new, typically more polar, peaks are clear indicators of degradation. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative check.
In-Depth Troubleshooting Guide
This section addresses specific degradation problems and provides a logical workflow to diagnose and solve them.
Problem: Purity Loss Detected After Storage
The first step is to determine the nature of the degradation to implement the correct solution.
dot
graph TD {
A[Purity Loss Detected via HPLC/TLC] --> B{How was it stored?};
B --> C[As a Solid];
B --> D[In Solution];
C --> E{Under what atmosphere?};
E --> F[Ambient Air];
E --> G[Inert Gas (Ar/N₂)];
F --> H["Cause: Likely Hydrolysis/Oxidation.Moisture and oxygen from the aircan degrade the solid over time."];
H --> I["Solution: Store in an amber vial with atight-fitting cap, place inside a desiccator,and store at -80°C under inert gas."];
G --> J["Cause: Check for intermittent temperaturefluctuations (e.g., frost-free freezer cycles)or impure inert gas."];
J --> K["Solution: Use a stable -80°C freezerand high-purity inert gas. Re-blanketwith fresh gas if opened frequently."];
D --> L{What solvent was used?};
L --> M[Protic (MeOH, EtOH) or Wet Solvent];
L --> N[Anhydrous Aprotic (DMSO, ACN)];
M --> O["Cause: High probability of hydrolysis orsolvolysis. Water and alcohols can reactwith the furanone ring."];
O --> P["Solution: Discard and reprepare stock inanhydrous aprotic solvent. Use single-usealiquots to prevent freeze-thaw cycles."];
N --> Q["Cause: Potential issues include pH shifts,dissolved oxygen, or light exposure.DMSO can be acidic if not high purity."];
Q --> R["Solution: Use high-purity solvent, degasby sparging with argon before use, andstore aliquots in amber vials at -80°C."];
}
Troubleshooting Workflow
Understanding the Degradation Mechanisms
The structure of 3-chloro-4-hydroxy-2(5H)-furanone contains several reactive sites that make it prone to degradation.
Hydrolysis: The furanone ring, which is an ester (a lactone), is susceptible to hydrolysis. This reaction is catalyzed by both acid and base and results in the opening of the ring to form a carboxylic acid. The presence of water, even in trace amounts from atmospheric moisture, can facilitate this process.
Oxidation: The electron-rich furanone ring and the hydroxy group can be targets for oxidation by atmospheric oxygen.[6][7][8] This can lead to a variety of degradation products and is often accelerated by light or trace metal impurities.
pH Instability: The compound's stability is pH-dependent. In aqueous solutions, related furanone compounds can exist in equilibrium between their cyclic (lactone) form and an open-chain aldehyde-acid form.[1] Extreme pH conditions can irreversibly drive this degradation.
Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage
This protocol minimizes exposure to air, moisture, and light, which are the primary drivers of degradation.
Materials:
3-chloro-4-hydroxy-2(5H)-furanone (solid)
High-purity anhydrous solvent (e.g., DMSO or Acetonitrile), if preparing a stock solution
2 mL amber glass screw-cap vials with PTFE-lined caps
Source of high-purity inert gas (Argon or Nitrogen) with tubing
-80°C freezer
Analytical balance in a low-humidity environment (e.g., glovebox or dry room)
Procedure:
Pre-label Vials: Clearly label all vials with the compound name, concentration (if applicable), date, and your initials.
Weighing (Solid Storage):
If possible, perform this step in a glovebox or a nitrogen-purged bag.
Weigh the desired amount of solid (e.g., 1-5 mg) directly into the pre-labeled amber vials.
Gently flush the headspace of each vial with inert gas for 10-15 seconds.
Immediately and tightly seal the cap. For extra protection, wrap the cap with Parafilm.
Solution Preparation (If Absolutely Necessary):
Use a brand new or properly stored bottle of anhydrous solvent.
Before preparing the solution, sparge the solvent with inert gas for 5-10 minutes to remove dissolved oxygen.
Prepare a concentrated stock solution (e.g., 10-50 mM).
Immediately dispense into single-use aliquots (e.g., 20-50 µL) in the pre-labeled amber vials.
Flush the headspace of each aliquot vial with inert gas before sealing.
Storage: Place the sealed vials in a labeled freezer box and transfer immediately to a stable -80°C freezer. Avoid using frost-free freezers, as their temperature cycles can promote degradation.
Usage: When you need to use a sample, remove only one aliquot from the freezer. Allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold sample. Use the entire aliquot for the experiment; do not re-freeze partial aliquots.
Protocol 2: Rapid Purity Assessment by HPLC
This is a generic method to quickly assess the purity of your compound. It should be adapted and optimized for your specific instrument and column.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar)
Flow Rate: 0.4 mL/min
Injection Volume: 2 µL
Column Temperature: 40°C
UV Detection: 220 nm and 254 nm
Gradient:
0.0 min: 5% B
8.0 min: 95% B
10.0 min: 95% B
10.1 min: 5% B
12.0 min: 5% B
Analysis: Prepare a sample at ~1 mg/mL in acetonitrile. A pure sample should show one major peak. The appearance of additional peaks, especially at earlier retention times, indicates the formation of more polar degradation products.
Summary of Recommended Storage Conditions
Parameter
Optimal Condition
Acceptable (Short-Term)
Condition to Avoid
Rationale
Temperature
-80°C
-20°C (for solids, <1 month)
4°C or Room Temperature
Minimizes reaction kinetics to prevent degradation.[2]
Form
Neat Solid
Concentrated solution in anhydrous aprotic solvent
Dilute solutions; solutions in protic or non-anhydrous solvents
Prevents hydrolysis and solvent-mediated reactions.[4][5]
Atmosphere
Inert Gas (Argon/Nitrogen)
Tightly sealed container
Open to ambient air
Prevents oxidation and hydrolysis from atmospheric moisture.[9]
Container
Amber Glass Vial (PTFE-lined cap)
Clear glass vial (if stored in dark)
Plastic tubes (potential for leaching/adsorption)
Protects from light-induced degradation and ensures an inert storage surface.[10]
Handling
Single-use aliquots
Repeated freeze-thaw cycles
Prevents introduction of contaminants and moisture during repeated use.
Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: 2-(5H)-Furanone.
PubChem. (n.d.). 3-Chloro-4-(dichloromethyl)-2(5H)-furanone. National Center for Biotechnology Information.
PubChem. (n.d.). Furaneol. National Center for Biotechnology Information.
Padwa, A. (2004). Oxidative Cleavage of Furans. Organic Reactions.
The Good Scents Company. (n.d.). 2(5H)-furanone.
Vilcocq, L., et al. (2014). Oxidation of furans (Review). ResearchGate.
Santa Cruz Biotechnology, Inc. (n.d.). 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
Zwiener, C., et al. (2015). Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). Talanta, 144, 145-56.
Wang, L., & Zhang, J. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9146-9157.
Nawrocki, J., et al. (1997). New derivatization method for determination of 3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone in water. Journal of Chromatography A, 790(1-2), 242-7.
Baptista, A., et al. (2023). Atmospheric oxidation of furanones by •OH and •Cl radicals: In situ FTIR rate coefficient determinations, SAR and theoretical studies. Chemosphere, 338.
Nawrocki, J., et al. (1997). New derivatization method for determination of 3-chloro-4(dichloromethyl)-5-hydroxy-2(5H)-furanone in water. PubMed.
PubChem. (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. National Center for Biotechnology Information.
Sano, M., et al. (1993). Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 285(1), 57-62.
da Silva, C. G., et al. (2007). Solid-phase microextraction for determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in water. Journal of the Brazilian Chemical Society, 18(1), 140-146.
Davies, D. I., & Goundry, P. D. (1969). Oxidation and reduction of 5-hydroxy-2-methylnaphtho[1,2-b]furan. Journal of the Chemical Society C: Organic, 2205-2207.
Santa Cruz Biotechnology, Inc. (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.
Grandjean, C., et al. (2011). Genotoxic halofuranones in water: isomerization and acidity of mucohalic acids. Journal of Physical Organic Chemistry, 24(8), 661-669.
ChemicalBook. (2023, May 15). 3-CHLORO-4-(DICHLOROMETHYL)-5-HYDROXY-2(5H)-FURANONE.
Wright, J. M., et al. (2002). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(2), 157-164.
Szymański, J., & Dembinski, R. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149.
Teramoto, S., et al. (1998). Potential teratogenicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in micromass in vitro test. Journal of Toxicology and Environmental Health, Part A, 53(8), 607-614.
Szymański, J., & Dembinski, R. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Semantic Scholar.
Cossey, K. (2020, November 8). 28-2 Hydrolysis Reactions. YouTube.
Sadia Malik. (2021, February 28). Hydrolysis of haloalkanes. YouTube.
The Chemistry Teacher. (2022, March 16). Hydrolysis of haloalkanes. YouTube.
MDPI. (2023, March 10). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity.
Sadia Malik. (2021, February 28). Rate of haloalkane hydrolysis. YouTube.
Technical Support Center: Optimizing Solvent Extraction of Analyte X from Complex Biological Matrices
A Note from Your Senior Application Scientist: The compound specified by CAS 4971-55-5, 3-Chloro-2,4(3H,5H)-furandione, is a reactive synthetic intermediate.[1][2] Its high reactivity makes it an unlikely analyte to be f...
Author: BenchChem Technical Support Team. Date: April 2026
A Note from Your Senior Application Scientist: The compound specified by CAS 4971-55-5, 3-Chloro-2,4(3H,5H)-furandione, is a reactive synthetic intermediate.[1][2] Its high reactivity makes it an unlikely analyte to be found in a stable, quantifiable form within a biological matrix. This guide has therefore been developed to address the core challenge of extracting a representative drug-like molecule—referred to herein as "Analyte X," a moderately non-polar, substituted benzamide derivative—from complex biological matrices such as plasma, serum, or tissue homogenates. The principles, troubleshooting steps, and protocols outlined are broadly applicable to a wide range of small molecules encountered in drug development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers frequently encounter when developing an extraction method.
Q1: How do I select the initial extraction solvent for Analyte X?
A1: The choice of solvent is the cornerstone of efficient extraction. The principle of "like dissolves like" is your starting point. For a moderately non-polar compound like Analyte X, you should begin with water-immiscible solvents of intermediate polarity. The LogP value (partition coefficient) is a critical parameter; a positive LogP indicates that the analyte will preferentially partition into the organic phase.[3]
Consider the following:
Methyl tert-butyl ether (MTBE): Excellent for LLE, with lower emulsion formation compared to diethyl ether.
Ethyl Acetate: A versatile solvent that can extract a broad range of compounds. However, its partial miscibility with water can sometimes be a drawback.
Dichloromethane (DCM): A denser-than-water solvent effective for many compounds, but its use is increasingly restricted due to environmental and health concerns.
For Solid-Phase Extraction (SPE), the choice is based on the retention mechanism. For Analyte X, a reversed-phase (e.g., C8 or C18) sorbent would be appropriate, where the analyte is retained by hydrophobic interactions.[4]
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both LLE and SPE are powerful techniques, but they have distinct advantages and disadvantages.
Liquid-Liquid Extraction (LLE):
Pros: Simple, requires basic laboratory equipment, and can be very effective for initial sample cleanup.
Cons: Can be labor-intensive, requires large volumes of organic solvents, is prone to emulsion formation, and may offer lower selectivity compared to SPE.[3][5]
Solid-Phase Extraction (SPE):
Pros: Highly selective, provides higher analyte concentration and cleaner extracts, reduces solvent consumption, and is easily automated for high-throughput applications.[6]
Cons: Requires method development to optimize the sorbent, wash, and elution steps. The cost per sample is also typically higher than LLE.[4]
For early-stage discovery where speed is critical, a simple protein precipitation (PPT) or LLE might suffice. For regulated bioanalysis supporting clinical trials, the cleanliness and reproducibility of SPE are often preferred.[6]
Q3: What are "matrix effects," and how do I know if they are impacting my results?
A3: A matrix effect is the alteration (suppression or enhancement) of the analytical signal of your target analyte due to the presence of co-eluting endogenous or exogenous components from the biological sample.[7] These components, such as phospholipids or salts, can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.[8]
You can assess matrix effects quantitatively using the post-extraction spike method. This involves comparing the analyte's signal in a post-spiked blank matrix extract to its signal in a neat solution at the same concentration. A ratio significantly different from 1 indicates the presence of matrix effects.[9]
Q4: Why is pH adjustment of my sample important?
A4: For ionizable compounds, pH control is critical for maximizing extraction efficiency. The goal is to ensure the analyte is in its most neutral, non-ionized form, which makes it more lipophilic and thus more readily extracted into an organic solvent (for LLE) or retained on a reversed-phase sorbent (for SPE).[3] For a basic analyte, you would adjust the sample pH to be at least two units above its pKa. Conversely, for an acidic analyte, the pH should be adjusted to two units below its pKa.[3]
Part 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Issue 1: Low Analyte Recovery
Q: My analyte recovery is consistently below 70%. I've analyzed the waste fractions and can see the analyte is being lost. What should I do?
A: Low recovery is a common and frustrating issue. The key is to systematically evaluate each step of your extraction process to pinpoint the loss.
Potential Cause & Solution Checklist:
Incorrect Solvent Choice (LLE):
Cause: The polarity of your extraction solvent may not be optimal for your analyte.
Solution: Test a panel of solvents with varying polarities (e.g., hexane, MTBE, ethyl acetate, dichloromethane). Consider using a solvent mixture to fine-tune the polarity. Ternary solvent systems (e.g., ethanol/methanol/water) can create synergistic effects that enhance extraction.[10]
Insufficient Elution Strength (SPE):
Cause: The elution solvent is not strong enough to disrupt the interaction between your analyte and the SPE sorbent.[4]
Solution: Increase the percentage of organic solvent in your elution buffer. If your analyte has ionizable groups, consider adjusting the pH of the elution solvent to neutralize the charge and reduce secondary ionic interactions with the sorbent. Adding a small amount of a modifier like ammonium hydroxide for a basic compound or formic acid for an acidic one can dramatically improve elution.[11]
Improper pH of Sample:
Cause: The analyte is in its ionized state, making it too water-soluble and preventing efficient partitioning into the organic phase (LLE) or retention on the sorbent (SPE).
Solution: As mentioned in the FAQs, adjust the sample pH to ensure the analyte is neutral. Verify the final pH of the sample-buffer mixture before proceeding.
Suboptimal Flow Rate (SPE):
Cause: If the sample is loaded onto the SPE cartridge too quickly, the analyte may not have sufficient time to interact with and bind to the sorbent, leading to breakthrough.[12]
Solution: Decrease the flow rate during sample loading. A slow, steady flow (e.g., ~1 mL/min) allows for proper equilibrium to be established.[4]
Emulsion Formation (LLE):
Cause: Vigorous shaking can create stable emulsions, especially with lipid-rich matrices like plasma. The analyte can become trapped in the emulsion layer, leading to loss.[13]
Solution: Instead of vigorous shaking, use gentle, repeated inversions of the extraction tube. If an emulsion forms, try adding salt (salting out) to increase the ionic strength of the aqueous phase, centrifuging at a higher speed, or filtering the emulsion through a glass wool plug.[13]
Issue 2: Poor Reproducibility (%CV > 15%)
Q: My recovery is acceptable on average, but my results are highly variable between samples. What could be causing this?
A: Poor reproducibility often points to inconsistencies in the manual execution of the extraction protocol or issues with the stability of the extraction materials.
Potential Cause & Solution Checklist:
Inconsistent Evaporation/Reconstitution:
Cause: Evaporating the sample to complete dryness can cause non-volatile analytes to adhere irreversibly to the walls of the tube. Incomplete reconstitution will then lead to variable results.
Solution: Avoid evaporating to absolute dryness. Leave a tiny droplet of solvent. When reconstituting, vortex vigorously for a set amount of time (e.g., 1 minute) and ensure the entire inner surface of the tube is washed with the reconstitution solvent.
SPE Cartridge Drying Out:
Cause: If the sorbent bed dries out after the conditioning/equilibration step but before sample loading, the hydrophobic functional groups on the silica can "collapse," leading to poor and inconsistent retention.[4]
Solution: Ensure that the sorbent bed remains wetted after the final equilibration step. Do not apply vacuum or positive pressure for an extended period. Load the sample immediately after equilibration.
Variable Sample Matrix:
Cause: Biological samples can vary significantly (e.g., lipemic or hemolyzed plasma). These variations can alter extraction efficiency and contribute to inconsistent matrix effects.
Solution: During method development, it is crucial to test the method on at least six different lots of the biological matrix to ensure its robustness. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for variability in recovery and matrix effects.
Inconsistent Manual Technique:
Cause: Minor variations in timing, volumes, and mixing technique can accumulate to create significant variability.
Solution: Use calibrated pipettes and be meticulous with volumes. Standardize all mixing and incubation times. Where possible, use automated or semi-automated platforms to minimize human error.
Issue 3: High Matrix Effects and Dirty Extracts
Q: My assay is showing significant ion suppression, and my LC-MS system requires frequent cleaning. How can I get cleaner extracts?
A: This indicates that interfering endogenous compounds, particularly phospholipids, are co-extracting with your analyte.[8][14]
Potential Cause & Solution Checklist:
Ineffective Protein Precipitation:
Cause: While simple, protein precipitation (PPT) is notoriously non-selective and leaves many matrix components, especially phospholipids, in the supernatant.[14]
Solution: If using PPT, consider switching from acetonitrile to methanol, which can result in a clearer supernatant.[15] Better yet, use a phospholipid removal (PLR) plate or cartridge, which combines PPT with a sorbent that specifically captures phospholipids.[14]
Suboptimal Wash Step (SPE):
Cause: The wash solvent is too weak to remove interferences, or too strong and is causing premature elution of the analyte.
Solution: This is a critical step to optimize. The goal is to use the strongest possible wash solvent that does not elute your analyte. Start with a weak solvent (e.g., 5% methanol in water) and gradually increase the organic content until you see your analyte of interest begin to elute in the wash fraction. Then, back off slightly for your final method.
Inappropriate LLE Solvent:
Cause: Some solvents are more prone to extracting interfering lipids.
Solution: Supported Liquid Extraction (SLE) can be a cleaner alternative to LLE. In SLE, the aqueous sample is adsorbed onto a diatomaceous earth support. A water-immiscible solvent is then passed through, performing the extraction without the vigorous mixing that can lead to emulsions and extraction of lipids.[6]
Sample Preparation: Pipette 100 µL of biological sample (e.g., plasma) into a 2 mL polypropylene tube.
Internal Standard Addition: Add 10 µL of the internal standard (IS) working solution.
pH Adjustment: Add 50 µL of a buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH and vortex briefly.
Extraction: Add 600 µL of the extraction solvent (e.g., MTBE).
Mixing: Cap the tube and mix using gentle, end-over-end rotation for 10 minutes. Avoid vigorous vortexing to prevent emulsion formation.[13]
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any protein pellet at the interface.
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and vortex for 1 minute before injection.
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.[12]
Equilibration: Pass 1 mL of water (or a weak aqueous buffer matching the sample's pH) through the cartridge to prepare it for the sample. Do not let the sorbent bed go dry.[4]
Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, controlled flow rate (~1 mL/min).
Washing: Pass 1 mL of a wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other polar interferences.
Elution: Elute the analyte with 1 mL of an appropriate elution solvent (e.g., 90% methanol in water) into a clean collection tube.
Evaporation & Reconstitution: Evaporate and reconstitute the eluate as described in the LLE protocol.
Workflow & Troubleshooting Visualizations
Caption: General workflow for solvent extraction from biological matrices.
Caption: Decision tree for troubleshooting low analyte recovery.
Part 4: Data Presentation
Table 1: Solvent Selection Guide for LLE
Solvent
Polarity Index
Density (g/mL)
Key Characteristics
Best For
n-Hexane
0.1
0.66
Very non-polar. Good for extracting highly lipophilic compounds.
Lipids, very non-polar drugs.
Methyl tert-butyl ether (MTBE)
2.5
0.74
Good general-purpose solvent, less prone to emulsion and peroxide formation than diethyl ether. Forms upper layer.
Moderately non-polar to slightly polar analytes.
Dichloromethane (DCM)
3.1
1.33
Powerful, versatile solvent. Forms lower layer. Health and environmental concerns.
Wide range of analytes, but use with caution.
Ethyl Acetate
4.4
0.90
Good for slightly more polar compounds. Partially miscible with water (~8%), which can affect phase separation.
Moderately polar analytes, esters, ketones.
Part 5: References
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). NorthEast BioLab. [Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis Online. [Link]
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). AAPS. [Link]
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. [Link]
The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass. [Link]
Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. [Link]
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials, Inc.[Link]
How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments. [Link]
Tips for Troubleshooting Liquid–Liquid Extractions. (2026, April 1). LCGC International. [Link]
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. [Link]
The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012, February 6). Taylor & Francis Online. [Link]
3-chloro-furan-2,4-dione cas no.4971-55-5. (n.d.). LookChem. [Link]
7 Horrible Mistakes You're Making with Solid Phase Extraction. (2023, January 18). Biotage. [Link]
Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023, February 24). Hawach Scientific. [Link]
Extraction of Drugs and Metabolites from Biological Matrices. (2025, October 13). International Journal of Pharmaceutical Sciences Review and Research. [Link]
a review on bioanalytical method development and validation. (2020, June 30). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. [Link]
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2023, March 24). MDPI. [Link]
Extraction of Drug from the Biological Matrix: A Review. (2015, July 21). ResearchGate. [Link]
Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. (2024, December 26). Semantic Scholar. [Link]
Sustainable Optimization of Extraction Techniques for Bioactive Compounds in Drug Discovery: Principles, Innovations, and Case Studies. (2025, April 17). ChemRxiv. [Link]
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). PMC. [Link]
Microwave-Assisted Solid Extraction from Natural Matrices. (2021, January 20). IntechOpen. [Link]
Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya. (2025, July 28). Maximum Academic Press. [Link]
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2021, January 1). TÜBİTAK Academic Journals. [Link]
reducing synthetic impurities and byproducts in 3-chloro-4-hydroxy-2(5H)-furanone production
Welcome to the Technical Support Center for the synthesis and purification of 3-chloro-4-hydroxy-2(5H)-furanone (CAS: 4971-55-5), also widely known as 3-chlorotetronic acid. This compound is a highly reactive C4-heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 3-chloro-4-hydroxy-2(5H)-furanone (CAS: 4971-55-5), also widely known as 3-chlorotetronic acid. This compound is a highly reactive C4-heterocyclic building block utilized in the synthesis of complex marine natural products like rubrolides, tetronic acid derivatives, and various pharmaceutical intermediates 1[1].
Due to its conjugated double bond, carbonyl group, and labile chlorine atom, the 2(5H)-furanone ring is highly susceptible to both thermal degradation and aqueous hydrolysis . This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize synthetic impurities during its production.
Mechanistic Pathway & Degradation Routes
Understanding the points of failure in your synthetic route is the first step to eliminating byproducts. The diagram below illustrates the standard synthesis pathway from 4-chloroacetoacetate, highlighting the specific conditions that trigger impurity formation.
Fig 1. Mechanistic synthesis pathway of 3-chloro-4-hydroxy-2(5H)-furanone and degradation routes.
Troubleshooting FAQs
Q1: Why am I detecting high levels of acyclic, ring-opened byproducts in my final isolate?A: This is a classic hydrolysis issue. 2(5H)-furanones are cyclic esters (lactones) that readily undergo ring-opening in aqueous environments, reverting to acyclic halogenated acetoacetic acid derivatives . Historically, cyclization using aqueous HCl required massive energy input to evaporate the water, driving thermal hydrolysis during the concentration phase 2[2].
Corrective Action: Transition to an anhydrous cyclization protocol . Utilize organic solvents (e.g., acetic acid or dry dichloromethane) and sparge with anhydrous HCl gas. This eliminates the water-driven equilibrium shift, preserving the furanone ring integrity.
Q2: My thermal cyclization step is plateauing at ~50% yield, and the reaction mixture is turning dark brown/black. What is causing this?A: The dark coloration indicates thermal degradation and polymerization of the intermediate. The cyclization of 2,4-dichloroacetoacetate to 3-chlorotetronic acid is highly temperature-dependent. While the reaction requires heat to drive off the alcohol byproduct (e.g., ethanol) and close the ring, exceeding 160°C causes rapid decomposition of the product .
Corrective Action: Maintain the thermal cyclization strictly between 110°C and 160°C . To drive the reaction forward without excessive heating, apply a controlled vacuum (e.g., 50-100 mbar) to continuously remove the evolving alcohol, shifting the equilibrium toward the cyclic product based on Le Chatelier's principle.
Q3: GC-MS analysis of my intermediate shows a mixture of mono-, di-, and tri-chlorinated acetoacetates. How do I improve selectivity?A: Poor selectivity during the chlorination of 4-chloroacetoacetate to 2,4-dichloroacetoacetate stems from uncontrolled halogenation kinetics. If the localized concentration of the chlorinating agent (e.g., SO₂Cl₂) is too high, or the temperature spikes, over-chlorination occurs at the highly activated α-carbon.
Corrective Action: Enforce strict temperature control (0–5°C) during the addition phase, use exactly 1.05 equivalents of the chlorinating agent, and ensure high-shear mixing to prevent localized concentration gradients.
This protocol leverages anhydrous conditions to prevent lactone hydrolysis and utilizes vacuum-assisted thermal cyclization to avoid high-temperature degradation. It is designed as a self-validating system; proceeding to the next step is contingent upon specific In-Process Control (IPC) metrics.
Step 1: Controlled Chlorination
Setup: Charge a dry, jacketed glass reactor with 1.0 eq of ethyl 4-chloroacetoacetate and anhydrous dichloromethane (DCM) (5 mL/g of substrate) under a continuous nitrogen atmosphere.
Temperature Control: Chill the reactor to 0–5°C using a recirculating chiller.
Addition: Add 1.05 eq of sulfuryl chloride (SO₂Cl₂) dropwise over 2 hours.
Causality: Slow addition prevents exothermic spikes that provide the activation energy required for trichloro-impurities to form.
IPC Check: Stir for 1 hour at 5°C, then warm to room temperature. Monitor via GC. Do not proceed until the mono-chloro starting material is <1%.
Concentration: Concentrate under reduced pressure to yield crude ethyl 2,4-dichloroacetoacetate.
Step 2: Vacuum-Assisted Thermal Cyclization
Setup: Transfer the crude ethyl 2,4-dichloroacetoacetate to a distillation apparatus equipped with a short-path condenser and a receiving flask chilled to -78°C.
Heating: Gradually heat the reaction mass to 130°C. Strictly maintain <160°C to prevent polymerization.
Vacuum Application: Apply a moderate vacuum (approx. 100 mbar).
Causality: The vacuum removes the ethanol byproduct continuously, driving the cyclization forward without requiring degradation-inducing temperatures.
Completion: Maintain conditions for 3-4 hours until ethanol evolution completely ceases.
Step 3: Purification & Isolation
Adsorption: Cool the dark residue to room temperature and dissolve in a minimal volume of ethyl acetate. Add activated carbon (10% w/w) and heat to 50°C for 30 minutes to adsorb polymeric thermal degradation byproducts.
Filtration: Filter the mixture through a Celite pad to remove the carbon.
Crystallization: Crystallize the product by slowly adding cold hexanes until turbidity is reached. Chill the flask to 4°C overnight.
Isolation: Filter and dry the beige crystalline powder (3-chloro-4-hydroxy-2(5H)-furanone) under vacuum at room temperature.
References
Title: TOTAL SYNTHESIS OF RUBROLIDE L, YANGJINHUALINE 'A' AND THE DEVELOPMENT OF CHIRAL MODIFIERS FOR THE ORITO REACTION
Source: Library and Archives Canada
URL
Title: Stability of 4-Chloro-5-hydroxyfuran-2(5H)
Title: EP2163549A1 - Process for the Preparation of Tetronic Acid
Source: Google Patents
URL
Title: EP0153615A1 - Process for the preparation of tetronic acid
Source: Google Patents
URL
Technical Support Center: Stabilizing 3-Chloro-4-hydroxy-2(5H)-furanone in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-4-hydroxy-2(5H)-furanone (9CI). This guide provides in-depth technical information, troublesho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chloro-4-hydroxy-2(5H)-furanone (9CI). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges of preventing its oxidation in aqueous buffer solutions. Given the limited direct literature on this specific compound, this guide leverages established principles and data from closely related, well-studied furanone analogs to provide robust and scientifically grounded recommendations.
Understanding the Challenge: The Inherent Instability of 4-Hydroxy-2(5H)-furanones
The 2(5H)-furanone core, particularly when substituted with a hydroxyl group, is a highly reactive structure.[1] This reactivity is fundamental to its biological activity but also presents significant challenges for in-vitro studies. The primary route of degradation in aqueous environments is oxidation, a process that can be catalyzed by several factors commonly present in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of 3-chloro-4-hydroxy-2(5H)-furanone changing color and losing activity over time?
A1: The observed changes are likely due to the oxidation of the furanone ring. The 4-hydroxy-2(5H)-furanone structure is susceptible to oxidation, which can be accelerated by dissolved oxygen, trace metal ions in your buffer, and even exposure to light.[2][3] This degradation leads to the formation of byproducts that may be colored and are unlikely to retain the desired biological activity of the parent compound.
Q2: What are the main factors that promote the oxidation of 3-chloro-4-hydroxy-2(5H)-furanone in my buffer?
A2: There are three primary culprits to consider:
Dissolved Oxygen: Atmospheric oxygen readily dissolves in aqueous solutions and is a key driver of oxidation.[4]
Trace Metal Ions: Transition metals such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), even at trace concentrations, can act as powerful catalysts for oxidative reactions.[2] These are often present as impurities in water or buffer salts.
pH of the Solution: The stability of furanones can be pH-dependent. While specific data for 3-chloro-4-hydroxy-2(5H)-furanone is limited, related compounds show varying stability across different pH ranges.[2] It is crucial to determine the optimal pH for stability experimentally.
Q3: Can I store my prepared 3-chloro-4-hydroxy-2(5H)-furanone solution in the refrigerator for a few days?
A3: While refrigeration will slow down the degradation rate, it will not completely prevent it, especially if the solution has not been prepared with measures to exclude oxygen and chelate metal ions. For best results, it is recommended to prepare fresh solutions for each experiment. If short-term storage is unavoidable, the solution should be prepared using the stabilization protocol outlined below, aliquoted into sealed, headspace-free vials, and stored in the dark at 2-8°C.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Rapid loss of compound activity.
Oxidation due to dissolved oxygen and/or metal ion catalysis.
Prepare buffers using deoxygenated water and add a chelating agent like EDTA. See Protocol 1 .
Inconsistent results between experiments.
Variable levels of oxygen or metal ion contamination in different buffer preparations.
Standardize your buffer preparation procedure using the stabilization protocol. Always use high-purity water and reagents.
Formation of a precipitate in the solution.
Degradation products may have lower solubility.
This is a strong indicator of significant degradation. Discard the solution and prepare a fresh one using the recommended stabilization protocol.
Color change in the buffer solution over time.
Formation of colored oxidation byproducts.
Implement the full stabilization protocol, including the use of an antioxidant like ascorbic acid if compatible with your experimental system. See Protocol 2 .
The Mechanism of Oxidation: A Multifaceted Attack
The oxidation of 4-hydroxy-2(5H)-furanones is a complex process. The electron-rich furanone ring with its hydroxyl group is susceptible to attack by reactive oxygen species (ROS). This process can be initiated and propagated through several pathways, often involving a combination of factors.
Caption: Simplified pathway of metal-catalyzed oxidation of 3-chloro-4-hydroxy-2(5H)-furanone.
Experimental Protocols for Stabilization
To ensure the integrity of your experiments, it is crucial to proactively prevent oxidation. The following protocols provide step-by-step instructions for preparing stabilized aqueous buffer solutions.
Protocol 1: Basic Stabilization using Deoxygenation and Metal Chelation
This protocol is the recommended minimum for preparing aqueous solutions of 3-chloro-4-hydroxy-2(5H)-furanone.
Materials:
High-purity (e.g., Milli-Q) water
Buffer salts (e.g., phosphate, TRIS) of high purity grade
Ethylenediaminetetraacetic acid (EDTA), disodium salt
Inert gas (Nitrogen or Argon) with a sparging stone or needle
Sterile, sealed containers
Procedure:
Prepare the Buffer: Dissolve the buffer salts in high-purity water to the desired concentration.
Add Chelating Agent: Add EDTA to a final concentration of 0.1-1.0 mM. EDTA is a powerful chelating agent that sequesters trace metal ions, preventing them from catalyzing oxidative reactions.[7][8]
Deoxygenate the Buffer: Sparge the buffer solution with a gentle stream of inert gas (nitrogen or argon) for at least 30-60 minutes. This displaces dissolved oxygen from the solution. For more rigorous deoxygenation, the freeze-pump-thaw method can be used.[9]
Dissolve the Furanone: Weigh the required amount of 3-chloro-4-hydroxy-2(5H)-furanone and dissolve it in the deoxygenated, EDTA-containing buffer.
Storage: If immediate use is not possible, aliquot the solution into vials, ensuring minimal headspace, and seal tightly. Store in the dark at 2-8°C.
Protocol 2: Advanced Stabilization with an Antioxidant
For highly sensitive applications or when maximum stability is required, the addition of an antioxidant can provide further protection. Ascorbic acid (Vitamin C) is a common and effective antioxidant.[10]
Important: Before using this protocol, confirm that ascorbic acid does not interfere with your experimental assay.
Procedure:
Follow steps 1-3 from Protocol 1 .
Add Antioxidant: To the deoxygenated, EDTA-containing buffer, add ascorbic acid to a final concentration of 1-5 mM. Ascorbic acid acts as a sacrificial antioxidant, being preferentially oxidized over the furanone.[11]
Dissolve the Furanone and Store: Proceed with steps 4 and 5 from Protocol 1 .
Caption: Experimental workflow for preparing stabilized solutions of 3-chloro-4-hydroxy-2(5H)-furanone.
Analytical Monitoring of Stability
To verify the stability of your compound under your specific experimental conditions, it is advisable to perform analytical monitoring.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the concentration of the parent furanone over time. A decrease in the peak area corresponding to the compound indicates degradation.[12]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for analysis, often requiring derivatization of the hydroxyl group.[13] This method is highly sensitive and can help in identifying degradation products.
By implementing these stabilization strategies and understanding the factors that contribute to the oxidation of 3-chloro-4-hydroxy-2(5H)-furanone, researchers can significantly improve the reliability and reproducibility of their experimental results.
References
Mayer, F., Breitenbach, A., & Schieberle, P. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): A Review on Its Formation, Analysis, and Other Properties. Molecules, 18(6), 7073–7094.
Jia, C., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 69(14), 4124-4134.
Kul'nevich, V. G., et al. (1987). Catalytic oxidation reactions of furan and hydrofuran compounds 9. Characteristics and synthetic possibilities of the reaction of furan with aqueous hydrogen peroxide in the presence of compounds of niobium(II) and (V). Khimiya Geterotsiklicheskikh Soedinenii, (8), 1026-1029.
Jia, C., et al. (2021). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Journal of Agricultural and Food Chemistry, 69(14), 4124-4134.
Das, T., et al. (2023). Ascorbic acid modulates the structure of the Pseudomonas aeruginosa virulence factor pyocyanin and ascorbic acid-furanone-30 combination facilitate biofilm disruption. Frontiers in Microbiology, 14, 1220914.
Kennis, S., et al. (2014). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Food Additives & Contaminants: Part A, 31(12), 1995-2004.
Mir, N. A., & Gray, J. I. (2000). Comparison of the Effectiveness of Various Deaeration Techniques. Dissolution Technologies, 7(3), 6-11.
Sass, L., et al. (2004). Induction of Oxidative Stress in Murine Cell Lines by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). Archives of Toxicology, 78(2), 99-105.
Jeong, J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology, 44, e20230059.
Vetrano, A. M., et al. (2023). Comparative study of the antioxidant capability of EDTA and Irganox. Polymers, 15(10), 2315.
Yu, Z., et al. (2021). Selective Oxidation of Furfural to 2(5H)-Furanone and Maleic Acid over CuMoO4. ACS Sustainable Chemistry & Engineering, 9(39), 13247-13256.
Wang, Z., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A, 121(47), 9033-9043.
Laskin, A., et al. (2025). Aqueous Oxidation of Biomass-Burning Furans by Singlet Molecular Oxygen (1O2*). Environmental Science & Technology.
BenchChem. (2025). Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures. BenchChem.
Das, T., et al. (2023). Ascorbic acid modulates the structure of the Pseudomonas aeruginosa virulence factor pyocyanin and ascorbic acid-furanone-30 combination facilitate biofilm disruption. Frontiers in Microbiology, 14, 1220914.
Elchemy. (2025).
MedChemExpress. (2024). Safety Data Sheet: 2(5H)-Furanone. MedChemExpress.
Wang, Y., et al. (2023). Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation on growth performance, serum antioxidant capacity, rumen fermentation characteristics, rumen bacterial quorum sensing, and microbial community in Hu sheep. Frontiers in Microbiology, 14, 1243120.
Franek, L., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149.
De, S., et al. (2018). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Sustainable Chemistry & Engineering, 6(12), 16738-16745.
BenchChem. (2025). Application Notes and Protocols for the Oxidation of Furfural to 2(5H)-Furanone. BenchChem.
Liu, X., et al. (2020). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Foods, 9(11), 1653.
BenchChem. (2025). Stability of 4-Chloro-5-hydroxyfuran-2(5H)-one in Aqueous Solutions: A Technical Guide. BenchChem.
Furihata, C., et al. (1993). Enhancing effects of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) on cell proliferation and lipid peroxidation in the rat gastric mucosa. Cancer Letters, 73(2-3), 147-152.
Hofmann, T., & Schieberle, P. (1995). NEW ASPECTS OF THE FORMATION OF 3(2H)-FURANONES THROUGH THE MAILLARD REACTION. FLAVOUR SCIENCE: Recent Developments, 184-189.
BOC Sciences. (2024). Application of EDTA in experimental research and molecular biology. BOC Sciences.
Kim, S., et al. (2024). Unlocking the Potential of 5-Hydroxy-2(5H)-furanone as a Platform for Bio-Based Four Carbon Chemicals.
University of Nottingham. (n.d.). How to prepare liquid reagents without oxygen present. University of Nottingham.
Patil, S., et al. (2023). Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products. Oriental Journal of Chemistry, 39(6).
Zhang, Y., et al. (2024). Efficient Catalytic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid Using a Natural Mineral Vermiculite-Loaded Gold–Palladium Bimetallic Catalyst.
Key Organics. (2025). Safety Data Sheet: 3-(iso-Propyl)furan-2-boronic acid. Key Organics.
RMIT University. (2025).
Shao, S., et al. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. Food Chemistry, 270, 10-15.
Wang, Y., et al. (2025). Enhanced Decontamination in Mn(II)/Periodate Systems with EDTA: Mechanistic Insights into Self-Accelerating Degradation of Pollutants. Environmental Science & Technology.
Li, Y., et al. (2025). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. Molecules, 30(6), 1234.
Synerzine. (n.d.). SAFETY DATA SHEET 3(2H)
Pinto, D., et al. (2023). Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources. Applied Sciences, 13(22), 12213.
Waterman, K. C. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.
Al-Ani, W. M. (2023). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). In Vitamin C. IntechOpen.
Nie, R., et al. (2018). Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity.
Kim, J., et al. (2023).
University of Rochester. (n.d.). How To: Degas Solvents. University of Rochester Department of Chemistry.
overcoming low solubility challenges with 3-chloro-4-hydroxy-2(5H)-furanone in organic solvents
Scientist’s Note: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and solubility of 3-chloro-4-hydroxy-2(5H)-furanone (CAS 4971-...
Author: BenchChem Technical Support Team. Date: April 2026
Scientist’s Note:
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling and solubility of 3-chloro-4-hydroxy-2(5H)-furanone (CAS 4971-55-5), also known as 3-chlorotetronic acid or 3-chloro-2,4(3H,5H)-furandione. While it is an invaluable C4-heterocyclic building block for synthesizing pure tetronic acids, zwitterions, and complex analogs, its physical properties present significant workflow bottlenecks.
The root cause of its poor solubility in standard organic solvents lies in its molecular structure. The compound exists in a tautomeric equilibrium between its keto and enol forms[1]. The enol form acts as a strong hydrogen-bond donor, while the carbonyl and the highly electronegative chlorine atom act as acceptors[1]. This creates a rigid, highly polar intermolecular hydrogen-bonding network with high crystal lattice energy. To dissolve it, you must use solvent systems capable of disrupting this network without causing chemical degradation.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these solubility hurdles.
Interactive Diagnostic Workflow
Use the following decision matrix to select the optimal solvent strategy based on your downstream application.
Decision matrix for selecting the optimal solvent system for 3-chloro-4-hydroxy-2(5H)-furanone.
Frequently Asked Questions (Troubleshooting)
Q1: Why does 3-chloro-4-hydroxy-2(5H)-furanone crash out of my dichloromethane (DCM) or ethyl acetate reactions?A: The insolubility in weakly polar solvents is driven by keto-enol tautomerism. In the solid state, the compound predominantly adopts the enol form, which forms extensive intermolecular hydrogen bonds[1]. Solvents like DCM or ethyl acetate lack the hydrogen-bond accepting capacity required to break this crystal lattice. To achieve solvation, you must switch to polar aprotic solvents with high dielectric constants (e.g., DMSO, DMF, or DMAc) that can outcompete the intermolecular interactions[2].
Q2: What are the best solvent systems for NMR analysis without causing degradation?A: For NMR, DMSO-d6 is the gold standard. It provides excellent solubility by acting as a strong hydrogen-bond acceptor, stabilizing the monomeric form of the compound[2]. CD3CN (acetonitrile-d3) is a viable alternative if you need a volatile solvent, though solubility will be lower than in DMSO[2]. Avoid CDCl3, as the compound is virtually insoluble in it. Furthermore, avoid protic deuterated solvents like Methanol-d4 for long-term storage, as the electrophilic carbonyl groups can undergo slow solvolysis over time[1].
Q3: How can I solubilize it for anhydrous organic synthesis where polar aprotic solvents are incompatible with my reagents?A: If your downstream chemistry (e.g., sensitive cross-couplings or Grignard reactions) precludes the use of DMSO or DMF, you must temporarily mask the hydroxyl group. We recommend in situ O-silylation (using TBS-Cl or TMS-Cl with a mild base like imidazole). Silylation converts the highly polar hydroxyl group into a lipophilic silyl ether, rendering the intermediate highly soluble in DCM, toluene, or THF. Once your primary reaction is complete, the silyl group can be easily cleaved using TBAF or mild acid.
Q4: Can I use heat to force it into solution?A: Yes, but with strict limitations. The compound is thermally sensitive and decomposes at approximately 206 °C. While gentle heating (40–60 °C) in solvents like acetonitrile or DMF can temporarily improve solubility, it also increases the risk of cycloaddition side reactions or degradation if maintained for prolonged periods[1]. Always cool the solution slowly to avoid rapid recrystallization.
Data Presentation: Solvent Compatibility Profile
Solvent
Dielectric Constant (ε at 20°C)
Solubility Level
Recommended Application
Cautions
DMSO
46.7
Excellent (>100 mg/mL)
NMR, Biological Stock Solutions
Hard to remove post-reaction; hygroscopic.
DMF
36.7
Good (50-100 mg/mL)
High-temp organic synthesis
Can degrade over time to release amines.
Acetonitrile
37.5
Moderate (10-50 mg/mL)
HPLC, mild synthesis
Requires gentle heating for high concentrations.
Methanol
32.7
Moderate
Analytical dilution
Risk of solvolysis/esterification upon long storage.
Ethyl Acetate
6.0
Poor (<5 mg/mL)
Extraction (biphasic)
Compound will likely precipitate out of solution.
Dichloromethane
8.9
Insoluble
Not recommended
Requires O-silylation of the compound first.
Mechanistic Insight: The Solubility Barrier
Keto-enol tautomerism driving intermolecular H-bonding and solvent exclusion.
Standard Operating Protocols (SOPs)
Protocol A: Preparation of High-Concentration Stock Solutions in Polar Aprotic Solvents
Purpose: To create stable, fully dissolved stock solutions for biological assays or polar synthesis without thermal degradation.
Weighing: Accurately weigh the desired amount of 3-chloro-4-hydroxy-2(5H)-furanone (e.g., 13.45 mg for 1 mL of a 100 mM stock, based on MW = 134.52 g/mol ) into a dry, amber glass vial.
Causality: Amber glass is used because halogenated furanones can be light-sensitive over prolonged periods.
Solvent Addition: Add anhydrous DMSO (or DMF) dropwise.
Causality: Anhydrous solvents prevent water-induced hydrolysis of the electrophilic carbonyl groups[1].
Agitation: Vortex the mixture at room temperature for 2–3 minutes. Do not use a sonicator bath exceeding 40 °C.
Causality: The compound decomposes at 206 °C, and localized heating from intense sonication can initiate premature cycloaddition or degradation[1].
Validation: Visually inspect the solution against a light background. It should be completely clear (a pale yellow to brown tint is normal[1], but there should be no particulate matter).
Storage: Aliquot the solution into single-use vials and store at -20 °C under an inert atmosphere (Argon/N2). Avoid freeze-thaw cycles.
Protocol B: In Situ O-Silylation for Enhanced Non-Polar Solvent Compatibility
Purpose: To temporarily mask the 4-hydroxyl group, breaking the intermolecular hydrogen-bonding network and rendering the compound soluble in DCM or THF for anhydrous synthesis.
Initial Suspension: Suspend 1.0 eq of 3-chloro-4-hydroxy-2(5H)-furanone in anhydrous DCM (10 mL/g). The mixture will be a cloudy suspension.
Base Addition: Add 2.5 eq of Imidazole and stir for 5 minutes.
Causality: Imidazole acts as both a mild base to deprotonate the enol and a nucleophilic catalyst for the silylation, without causing ring-opening.
Silylation: Slowly add 1.2 eq of tert-Butyldimethylsilyl chloride (TBS-Cl) as a solution in DCM.
Causality: The bulky TBS group prevents unwanted side reactions at the electrophilic C2/C5 positions while drastically increasing lipophilicity.
Reaction Monitoring (Self-Validation): Stir at room temperature. The reaction is a self-validating system: as the hydroxyl group is masked, the intermolecular hydrogen bonds break, and the cloudy suspension will spontaneously transition into a clear, homogeneous solution. Confirm completion via TLC (Hexanes:EtOAc 4:1) after 2 hours.
Workup: Wash the organic layer with cold water to remove imidazole salts, dry over anhydrous Na2SO4, and concentrate. The resulting TBS-ether is fully soluble in standard non-polar organic solvents.
References
Fisher Scientific. "Tetronic acid, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar". Available at:[Link]
optimizing LC-MS mobile phase gradients for 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) analysis
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI) (CAS: 4971-55...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with quantifying 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI) (CAS: 4971-55-5) via Liquid Chromatography-Mass Spectrometry (LC-MS).
This highly polar, acidic furanone derivative presents a unique triad of analytical challenges: poor retention on standard reversed-phase columns, severe peak tailing due to metal chelation, and the classic paradox of balancing mobile phase pH for both chromatographic retention and negative electrospray ionization (ESI) sensitivity. Below, we break down the causality behind these issues and provide field-proven, self-validating protocols to optimize your gradients.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my furanone analyte elute in the void volume on a standard C18 column?The Causality: 2(5H)-Furanone, 3-chloro-4-hydroxy- is a highly polar molecule with an acidic hydroxyl group. At a neutral pH, it ionizes into a highly hydrophilic anion, stripping away any hydrophobic interaction with standard C18 stationary phases. Even when protonated using strong acids (pH < 2.5), its intrinsic polarity prevents adequate retention.
The Solution: Abandon standard reversed-phase chromatography. Switch to a Mixed-Mode Anion Exchange (AX) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. These chemistries leverage the molecule's polarity and negative charge for retention rather than fighting it.
Q2: I am experiencing severe peak tailing and signal loss. Is my column degrading?The Causality: The issue is likely chemical, not mechanical. This compound exhibits rapid keto-enol tautomerization, existing in equilibrium with 3-chloro-2,4(3H,5H)-furandione. The adjacent oxygen atoms (carbonyl and enol/hydroxyl) act as a bidentate ligand, aggressively chelating to electron-deficient metal surfaces (e.g., stainless steel frits, tubing, and needles) in the LC flow path.
The Solution: Introduce 5 µM medronic acid to your aqueous mobile phase. As demonstrated in recent metabolome analysis studies[1], medronic acid acts as a sacrificial chelator, passivating metal surfaces to restore peak shape without causing the severe MS ion suppression typically associated with EDTA methods[2].
Q3: How do I maximize ESI(-) sensitivity without ruining my chromatography?The Causality: Traditional acidic modifiers (like 0.1% formic acid) suppress ionization in negative mode by forcing the analyte into its neutral, protonated state. Conversely, basic mobile phases improve ESI(-) but can destroy silica-based columns and ruin retention.
The Solution: Utilize Ammonium Fluoride (NH₄F) . Fluoride possesses an exceptionally high gas-phase basicity. During the electrospray desolvation process, the fluoride anion abstracts a proton from the furanone's hydroxyl group, driving the equilibrium toward the [M-H]- state. Studies on ammonium fluoride as a mobile phase additive[3] have shown it can yield 2- to 22-fold sensitivity improvements for small acidic molecules.
Part 2: Quantitative Data & Additive Comparison
To optimize the mobile phase, you must balance retention mechanisms with gas-phase ionization efficiency. The table below summarizes the quantitative and qualitative impacts of various mobile phase additives on the analysis of polar acidic furanones.
Mobile Phase Additive
Optimal Concentration
Primary Chemical Mechanism
Effect on Mixed-Mode Retention
Impact on ESI(-) Sensitivity
Formic Acid
0.1% (v/v)
Protonation (pH < pKa)
Increases (Hydrophobic)
Severe Suppression
Ammonium Acetate
10 mM
Buffering (pH ~6.8)
Decreases (Hydrophobic)
Moderate Enhancement
Ammonium Fluoride
0.15 - 1.0 mM
Gas-phase proton abstraction
Neutral
2x – 22x Enhancement
Medronic Acid
5 µM
Metal surface passivation
Neutral
Neutral (Prevents tailing)
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology outlines a Mixed-Mode LC-MS/MS workflow designed specifically for 2(5H)-Furanone, 3-chloro-4-hydroxy-.
Phase 1: Mobile Phase Preparation
Solvent A (Aqueous/Passivation): Prepare HPLC-grade water containing 5 µM medronic acid and 0.5 mM ammonium fluoride .
Critical Rule: Do not adjust the pH with strong acids. Fluoride converts to highly corrosive hydrofluoric acid at low pH. Keep the solution near neutral.
Solvent B (Organic): 100% LC-MS grade Acetonitrile.
Solvent C (Elution Buffer): 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid.
Phase 2: System Passivation & Validation (The Self-Validating Step)
The Validation Check: Before injecting your furanone samples, inject a known highly metal-sensitive standard (e.g., Adenosine Triphosphate (ATP) or Citrate).
Causality: If the ATP peak is broad or missing, the system's metal sites are still active. If the ATP peak is sharp and symmetrical, the medronic acid has successfully passivated the flow path as proven in intracellular derivative studies[4]. Do not proceed to furanone analysis until this validation passes.
Phase 3: Gradient Elution Program
Install a Mixed-Mode Anion Exchange column (e.g., Atlantis BEH C18 AX, 2.1 × 50 mm, 1.7 µm). Set the flow rate to 0.4 mL/min at 40°C.
0.0 - 1.0 min (Isocratic Hold): 95% Solvent B, 5% Solvent A. (Retains the highly polar analyte via HILIC and anion-exchange mechanisms).
1.0 - 4.0 min (Elution Ramp): Linear ramp to 50% B, 25% A, 25% C. (The introduction of the formate buffer displaces the anionic furanone from the stationary phase).
4.0 - 5.0 min (Column Wash): Ramp to 10% B, 10% A, 80% C.
5.1 - 7.0 min (Re-equilibration): Return to 95% B, 5% A.
Part 4: Troubleshooting Workflow Visualization
Follow this logic tree to systematically diagnose and resolve poor chromatography or low sensitivity when analyzing polar acidic furanones.
Decision tree for troubleshooting and optimizing LC-MS workflows for polar acidic furanones.
Part 5: References
Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. National Institutes of Health (NIH) / PMC. Available at: [Link]
Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS. Journal of Proteome Research, ACS Publications. Available at: [Link]
Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography–mass spectrometry. Analyst, RSC Publishing. Available at: [Link]
US10620171B2 - Methods of liquid chromatography for anionic compounds. Google Patents. Available at:
Comparative Toxicity and Performance Guide: CAS 4971-55-5 vs. Standard Halogenated Pesticide Intermediates
Executive Summary The synthesis of modern agrochemicals and pharmaceuticals relies heavily on halogenated building blocks. Historically, industry-standard intermediates like Epichlorohydrin (CAS 106-89-8) and Cyanuric Ch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of modern agrochemicals and pharmaceuticals relies heavily on halogenated building blocks. Historically, industry-standard intermediates like Epichlorohydrin (CAS 106-89-8) and Cyanuric Chloride (CAS 108-77-0) have been utilized for their high reactivity. However, their severe toxicity profiles—ranging from profound corrosivity to mutagenesis—pose significant occupational hazards and environmental liabilities.
3-Chloro-2,4(3H,5H)-furandione (CAS 4971-55-5) , also known as 3-chlorotetronic acid, has emerged as a highly efficient, safer alternative [1]. This guide objectively compares the mechanistic toxicity, quantitative performance, and self-validating experimental protocols of CAS 4971-55-5 against legacy intermediates, providing actionable data for process chemists and toxicologists.
Mechanistic Profiling: Structural Causality of Toxicity
To understand the divergent safety profiles of these chemicals, we must examine their molecular architecture and the resulting cellular stress pathways.
Epichlorohydrin (Legacy): Contains a highly strained epoxide ring and a primary alkyl chloride. It acts as a bifunctional alkylating agent. Because it is small and lipophilic, it readily crosses cell membranes. Inside the cell, the epoxide ring opens, allowing it to intercalate and covalently crosslink DNA, directly driving its Category 1B carcinogen and mutagen classifications.
Cyanuric Chloride (Legacy): Features three highly labile chlorine atoms on a triazine ring. Upon contact with ambient moisture or biological tissues, it undergoes rapid, exothermic hydrolysis, releasing localized hydrochloric acid (HCl) gas. This causes immediate, severe coagulative necrosis (corrosive burns) rather than specific DNA adduction.
CAS 4971-55-5 (Modern Alternative): Features a furan ring with a chlorine substituent and two electrophilic carbonyl groups [1]. While highly reactive toward nucleophiles (making it an excellent intermediate for cycloadditions), its bulky, resonance-stabilized tetronic acid core prevents deep tissue penetration. Upon contact with biological media, it primarily reacts with surface proteins or undergoes rapid hydrolysis to less toxic derivatives. This localized protein adduction results in reversible surface irritation (GHS H315/H319) rather than systemic toxicity or DNA damage [2].
Caption: Mechanistic divergence between Epichlorohydrin (DNA alkylation) and CAS 4971-55-5 (surface irritation).
Quantitative Toxicity Comparison
The following table synthesizes the toxicological data for these intermediates, highlighting the superior safety margin of CAS 4971-55-5.
Parameter
CAS 4971-55-5 (3-Chlorotetronic acid)
Epichlorohydrin (CAS 106-89-8)
Cyanuric Chloride (CAS 108-77-0)
Acute Oral Toxicity (LD50, Rat)
> 2000 mg/kg (Estimated)
90 mg/kg
485 mg/kg
Skin Corrosion/Irritation (OECD 439)
Irritant (Category 2)
Corrosive (Category 1B)
Corrosive (Category 1B)
Mutagenicity (Ames Test - OECD 471)
Negative
Positive
Negative
Primary GHS Hazard Statements
H315, H319, H335
H350, H331, H314, H317
H330, H314, H302
Systemic Risk Profile
Low (Localized Irritation)
Critical (Carcinogenic/Mutagenic)
High (Fatal if Inhaled)
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the comparative data presented above is grounded in standardized, globally recognized in vitro assays. Below are the detailed, step-by-step methodologies used to evaluate these compounds.
Protocol A: In Vitro Skin Irritation Test (OECD TG 439)
This protocol utilizes a Reconstructed Human Epidermis (RhE) model to mechanistically measure cell viability following acute chemical exposure, avoiding the need for in vivo animal testing [3].
Step-by-Step Methodology:
Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to assay medium and incubate overnight at 37°C, 5% CO₂ to restore metabolic activity.
Topical Application: Apply 30 µL (for liquids like Epichlorohydrin) or 30 mg (for solids like CAS 4971-55-5 and Cyanuric Chloride) directly to the apical surface of the RhE tissues. Include PBS as a negative control and 5% SDS as a positive control.
Exposure Phase: Incubate tissues for exactly 60 minutes. Causality: This timeframe accurately simulates an acute occupational splash exposure.
Washing & Post-Incubation: Vigorously wash the tissues with PBS to halt chemical exposure. Transfer to fresh medium and incubate for 42 hours. Causality: This extended post-incubation allows time for delayed inflammatory cascades and apoptotic pathways to fully manifest.
Viability Readout (MTT Assay): Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Viable cellular mitochondria will reduce the yellow MTT to a purple formazan salt. Extract the formazan using isopropanol and measure optical density (OD) at 570 nm.
Interpretation:
Viability ≤ 50% = Irritant (UN GHS Category 2).
Viability > 50% = Non-Irritant.
Caption: Workflow for OECD TG 439 In Vitro Skin Irritation Test using RhE models and MTT viability readout.
The Ames test is the gold standard for detecting point mutations (substitutions, insertions, or deletions) induced by chemical agents [4].
Step-by-Step Methodology:
Strain Preparation: Culture auxotrophic strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA). These strains cannot synthesize histidine or tryptophan, respectively.
Metabolic Activation (S9 Mix): Prepare a rat liver S9 fraction. Causality: Many chemicals (pro-mutagens) are not toxic until metabolized by mammalian hepatic enzymes. The S9 mix simulates this in vivo biotransformation.
Plate Incorporation: Mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound (CAS 4971-55-5 or Epichlorohydrin at doses up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for non-activated tests) into 2.0 mL of overlay agar containing trace amounts of histidine/tryptophan.
Incubation: Pour the mixture onto minimal agar plates and incubate at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies. A mutagenic response (as seen with Epichlorohydrin) is confirmed when the revertant colony count is ≥2 times the background solvent control. CAS 4971-55-5 demonstrates no significant increase over baseline, confirming its lack of mutagenicity.
Application Insights & Conclusion
For drug development professionals and agrochemical researchers, the selection of synthetic intermediates is a balancing act between chemical reactivity and occupational safety.
While Epichlorohydrin and Cyanuric Chloride offer high electrophilicity, their use requires extreme engineering controls, specialized PPE, and rigorous environmental monitoring due to their carcinogenic and corrosive natures.
Conversely, CAS 4971-55-5 (3-Chloro-2,4(3H,5H)-furandione) provides the necessary halogenated building block utility—particularly for complex heterocycle synthesis—without the catastrophic systemic risks. Its mechanism of action restricts damage to localized, reversible surface irritation (Category 2). By integrating CAS 4971-55-5 into your synthetic pathways, laboratories can significantly de-risk their scale-up operations while maintaining high synthetic yields.
References
"Skin Irritation Test (SIT, OECD 439)" , Institute for In Vitro Sciences (IIVS). URL:[Link]
Inter-Laboratory Validation of 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI) Quantification Assays: A Comparative Methodological Guide
Executive Summary The quantification of halogenated furanones, specifically 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI) (CAS: 4971-55-5) and its structural analogs like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furan...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quantification of halogenated furanones, specifically 2(5H)-Furanone, 3-chloro-4-hydroxy- (9CI) (CAS: 4971-55-5) and its structural analogs like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), presents a formidable analytical challenge. These compounds are highly polar, thermally labile, and exquisitely sensitive to pH changes, making trace-level quantification in complex matrices (e.g., disinfected drinking water, pyrolysis bio-oils, and food extracts) prone to high variability[1].
As a Senior Application Scientist, I have structured this guide to critically evaluate the performance of leading quantification assays. By examining inter-laboratory validation metrics, we move beyond theoretical limits of detection to understand the causality behind method failure and success. This guide provides a self-validating framework for researchers to select, optimize, and trust their furanone quantification workflows.
Mechanistic Challenges in Halogenated Furanone Analysis
To achieve inter-laboratory reproducibility, one must first understand the physicochemical vulnerabilities of 3-chloro-4-hydroxy-2(5H)-furanone:
pH-Dependent Tautomerization and Degradation: At neutral or alkaline pH (>7), the furanone ring undergoes rapid hydrolytic opening, leading to irreversible degradation. Causality: Assays must strictly buffer samples to pH < 2 immediately upon collection to trap the molecule in its stable, closed-ring tautomeric form[2].
Thermal Lability: The presence of the free hydroxyl (-OH) group at the C4 position renders the molecule highly polar. When injected directly into a hot Gas Chromatography (GC) inlet, the compound undergoes thermal decarboxylation and peak tailing. Causality: To survive GC vaporization, the hydroxyl group must be masked via derivatization (e.g., trifluoroacylation or methylation) to increase volatility and thermal stability.
Caption: pH-dependent stability and derivatization pathway of 3-chloro-4-hydroxy-2(5H)-furanone.
Comparative Analysis of Quantification Assays
Inter-laboratory studies (such as those conducted by NREL for oxygenated semi-volatiles[1]) reveal that intra-laboratory precision is often excellent (<5% RSD), but inter-laboratory precision can degrade to 20-30% RSD if the derivatization chemistry is not robust.
Table 1: Inter-Laboratory Performance Metrics of Furanone Assays
Assay Modality
Derivatization Strategy
Limit of Quantitation (LOQ)
Inter-Lab RSD (%)
Primary Mechanistic Limitation
GC-MS/MS (Ion Trap/TQ)
MBTFA (Trifluoroacylation)
~24.4 ng/L
12 - 15%
Moisture sensitivity during derivatization step; requires strict anhydrous conditions.
GC-MS (Single Quad)
BF3/Methanol (Methylation)
~50.0 ng/L
20 - 28%
Artifact formation; methylation of non-target matrix components causes baseline noise.
LC-MS/MS (ESI-)
None (Direct Injection)
~100.0 ng/L
18 - 25%
Severe ion suppression in the electrospray source due to co-eluting humic/fulvic acids.
SPME-GC-MS
On-fiber Derivatization
~75.0 ng/L
22 - 30%
Fiber competition and saturation; non-linear response at higher concentrations.
Verdict:GC-MS/MS utilizing N-methyl-bis-trifluoroacetamide (MBTFA) is the gold standard. Unlike traditional methylation, MBTFA provides a rapid, one-step trifluoroacylation that yields highly specific, abundant fragment ions, drastically reducing inter-laboratory variability caused by matrix interference.
Self-Validating Experimental Protocol: GC-MS/MS via MBTFA
To ensure trustworthiness and reproducibility across different laboratories, the following protocol integrates self-validating steps (e.g., surrogate spiking prior to extraction) to account for matrix effects and recovery losses.
Phase 1: Sample Stabilization & Extraction
Quenching: Immediately upon collection, add 100 mg/L of ascorbic acid to the sample. Causality: Quenches residual oxidants (like free chlorine) to prevent artifactual generation or destruction of the furanone.
Acidification: Adjust the sample to pH < 2.0 using concentrated HCl. Causality: Shifts the equilibrium to the stable, protonated furanone tautomer.
Surrogate Spiking: Spike the sample with a known concentration of a
13
C-labeled furanone analog. Causality: Acts as an internal standard to self-validate extraction efficiency and correct for downstream ion suppression.
Solid-Phase Extraction (SPE): Pass the sample through a pre-conditioned polymeric reversed-phase sorbent (e.g., Oasis HLB) at 5 mL/min. Elute with ethyl acetate.
Phase 2: One-Step Derivatization
Drying: Concentrate the ethyl acetate eluate to dryness under a gentle stream of ultra-high purity nitrogen. Critical Step: Any residual moisture will hydrolyze the MBTFA reagent, causing assay failure.
Trifluoroacylation: Add 50 µL of MBTFA and 50 µL of anhydrous pyridine (as a catalyst) to the dried residue.
Incubation: Seal the vial and heat at 70°C for 30 minutes. Causality: Drives the nucleophilic substitution, replacing the C4-hydroxyl proton with a trifluoroacetyl group.
Phase 3: GC-MS/MS Quantification
Injection: Inject 1 µL in splitless mode (Inlet Temp: 200°C).
Separation: Use a mid-polarity capillary column (e.g., DB-5MS).
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific transitions of the trifluoroacylated derivative to ensure absolute specificity.
Caption: Self-validating workflow for the precise quantification of halogenated furanones.
Conclusion
The inter-laboratory validation of 2(5H)-Furanone, 3-chloro-4-hydroxy- quantification assays underscores a fundamental analytical truth: method robustness is dictated by chemical stabilization. While LC-MS/MS offers a theoretically simpler, derivatization-free workflow, its susceptibility to matrix-induced ion suppression results in unacceptable inter-laboratory RSDs (>20%). Conversely, the GC-MS/MS method utilizing MBTFA derivatization provides a chemically stable, highly volatile analyte that normalizes matrix differences, yielding superior limits of quantitation (~24 ng/L) and tighter inter-laboratory harmonization.
References
Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water
Source: ResearchGate / Journal of Chromatography A
URL:[Link]
Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties
Source: ResearchGate / Journal of Health Science
URL:[Link]
Quantification of Semi-Volatile Oxygenated Components of Pyrolysis Bio-Oil by Gas Chromatography/Mass Spectrometry (GC/MS)
Source: National Renewable Energy Laboratory (NREL)
URL:[Link]
Standardization of chemical analytical techniques for pyrolysis bio-oil: history, challenges, and current status of methods
Source: OSTI / US Department of Energy
URL:[Link]
structural and mutagenic differences between 3-chloro-4-hydroxy-2(5H)-furanone and Mutagen X
Structural and Mutagenic Divergence: A Comparative Guide to 3-Chloro-4-hydroxy-2(5H)-furanone and Mutagen X (MX) As a Senior Application Scientist navigating the complexities of genetic toxicology and environmental chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Structural and Mutagenic Divergence: A Comparative Guide to 3-Chloro-4-hydroxy-2(5H)-furanone and Mutagen X (MX)
As a Senior Application Scientist navigating the complexities of genetic toxicology and environmental chemistry, understanding the precise structure-activity relationships (SAR) of halogenated furanones is paramount. Among these, [1]. In stark contrast, its structural relative, 3-chloro-4-hydroxy-2(5H)-furanone, exhibits vastly different chemical behavior and biological reactivity.
This guide provides an objective, in-depth comparison of their structural mechanics, mutagenic profiles, and the self-validating experimental workflows required to evaluate them.
Structural Anatomy and Mechanistic Causality
The profound difference in genotoxicity between these two compounds is entirely dictated by their structural substituents, which govern their ability to undergo ring-chain tautomerization.
Mutagen X (MX): The Electrophilic Driver
MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) possesses a critical hydroxyl group at the C5 position and a dichloromethyl group at the C4 position. The C5-OH is the mechanistic linchpin of its toxicity. In aqueous physiological environments, this hemiacetal-like C5-OH allows the furanone ring to open, establishing an equilibrium with its highly electrophilic open-chain aldehyde form (Z-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid). This aldehyde acts as a potent Michael acceptor, directly attacking nucleophilic centers on DNA bases to form bulky, pre-mutagenic DNA adducts. Furthermore, the electron-withdrawing C4-dichloromethyl group exacerbates this reactivity by increasing the electrophilicity of the open-form carbon.
3-Chloro-4-hydroxy-2(5H)-furanone: The Stable Analog
Conversely, 3-chloro-4-hydroxy-2(5H)-furanone lacks both the C5-hydroxyl and the C4-dichloromethyl groups. Its hydroxyl group is located at C4 (often existing in tautomeric equilibrium as a 2,4-dione). Because it has two stable hydrogen atoms at C5 rather than a hydroxyl group, it is chemically locked in the closed lactone ring configuration. Without the ability to undergo ring-opening tautomerization, it cannot generate the reactive aldehyde species. Consequently, it remains chemically inert toward DNA nucleophiles.
Mechanistic pathway showing MX ring-opening to a reactive aldehyde versus the stable furanone analog.
Quantitative Mutagenic Profiling
The structural inability of 3-chloro-4-hydroxy-2(5H)-furanone to form an electrophilic aldehyde translates directly to its biological safety profile. In standardized Ames testing, [2].
It is a common pitfall in toxicology to assume all mutagens require metabolic activation. MX requires no such activation; in fact, the addition of rat liver S9 homogenate decreases its mutagenicity due to enzymatic detoxification via glutathione conjugation.
Table 1: Quantitative Structural and Mutagenic Comparison
To objectively validate the mutagenic differences between these compounds, researchers must employ self-validating experimental systems that isolate direct-acting DNA damage and confirm the underlying chemical mechanism.
Protocol 1: Modified Ames Test (Direct-Acting Mutagenesis)
Causality Check: We utilize the Salmonella typhimurium TA100 strain because it is specifically engineered to detect base-pair substitutions—the exact mutational signature induced by MX-DNA adducts.
Step-by-Step Methodology:
Bacterial Culture Preparation: Inoculate S. typhimurium TA100 in Oxoid nutrient broth. Incubate at 37°C for 12-16 hours on an orbital shaker until reaching an OD600 of 1.0-1.2.
Compound Preparation: Dissolve MX and 3-chloro-4-hydroxy-2(5H)-furanone in sterile DMSO to create a concentration gradient (e.g., 0.1, 1.0, 10, 50 ng/μL).
Pre-incubation Phase: Combine 0.1 mL of bacterial culture, 0.1 mL of test compound, and 0.5 mL of sodium phosphate buffer (pH 7.4). Critical Step: Do NOT add S9 mix. Liver enzymes like glutathione S-transferase will conjugate and neutralize MX's electrophilic aldehyde, yielding false negatives. Incubate at 37°C for 20 minutes.
Plating: Add 2.0 mL of molten top agar (containing trace histidine and biotin to allow initial cell divisions) to the mixture. Vortex gently and pour onto minimal glucose agar plates.
Incubation & Scoring: Incubate plates inverted at 37°C for 48 hours. Count the number of His+ revertant colonies using an automated colony counter. Calculate revertants/nmol to determine mutagenic specific activity.
Standardized Ames test (TA100) workflow for evaluating direct-acting mutagenicity.
Protocol 2: LC-MS/MS Quantification of DNA Adducts
Causality Check: While the Ames test proves the biological outcome, [3].
Step-by-Step Methodology:
In Vitro DNA Alkylation: Incubate 1 mg of calf thymus DNA with 100 μM of the test compound in 1 mL of 10 mM Tris-HCl buffer (pH 7.4) at 37°C for 24 hours.
DNA Precipitation: Precipitate the DNA using cold ethanol and sodium acetate. Centrifuge at 10,000 x g, wash the pellet with 70% ethanol, and resuspend in molecular-grade water to remove unbound test compounds.
Enzymatic Digestion: Digest the purified DNA into single nucleosides using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C for 6 hours.
Solid-Phase Extraction (SPE): Pass the digest through a C18 SPE cartridge to enrich hydrophobic DNA adducts and wash away unmodified, highly polar nucleosides.
LC-MS/MS Analysis: Inject the enriched fraction into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor for specific mass transitions corresponding to the MX-deoxyguanosine adduct (e.g., [M+H]+ parent ion to specific fragment ions).
Conclusion
For drug development professionals and toxicologists, the comparison between MX and 3-chloro-4-hydroxy-2(5H)-furanone underscores a fundamental principle of structure-activity relationships: the positioning of a single hydroxyl group can dictate the difference between a stable, inert molecule and a potent genotoxin. Understanding these mechanistic nuances is essential for accurate predictive toxicology and the safe design of novel therapeutics.
Title : Carcinogenicity of the chlorination disinfection by-product MX
Source : PubMed (National Library of Medicine)
URL :[Link]
Title : Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties
Source : ResearchGate
URL :[Link]
Comparative
comparative stability of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) across different pH levels
Executive Summary 2(5H)-Furanone, 3-chloro-4-hydroxy- (CAS 4971-55-5) is a highly reactive halogenated furanone. Understanding its aqueous stability is critical for toxicological assessments, environmental monitoring, an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2(5H)-Furanone, 3-chloro-4-hydroxy- (CAS 4971-55-5) is a highly reactive halogenated furanone. Understanding its aqueous stability is critical for toxicological assessments, environmental monitoring, and pharmaceutical development. Because direct, isolated quantitative half-life data for this specific isomer is limited in the literature, researchers must extrapolate its kinetic behavior by comparing it against extensively studied structural analogues, namely Mutagen X (MX) and 4-chloro-5-hydroxyfuran-2(5H)-one .
This guide provides an objective comparison of the pH-dependent stability profiles of these compounds and outlines a self-validating experimental framework for quantifying their degradation kinetics.
Mechanistic Overview of pH-Dependent Degradation
The stability of 2(5H)-furanones is fundamentally dictated by the pH of the aqueous matrix. The core structural vulnerability lies in the conjugated lactone ring, which is highly susceptible to base-catalyzed hydrolysis.
Acidic Conditions (pH < 4): The closed lactone ring remains thermodynamically stable. High proton concentrations suppress nucleophilic attack by hydroxide ions, preserving the cyclic structure.
Physiological Conditions (pH ~7.4): The compound enters a dynamic equilibrium. As demonstrated in toxicological studies of Mutagen X, at physiological pH, the furanone ring undergoes reversible opening to form an acyclic, open-chain carboxylic acid [1] (e.g., Z-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid).
Basic Conditions (pH > 8): The abundance of hydroxide ions (OH⁻) drives the equilibrium entirely toward the open-chain form. This acyclic intermediate is highly unstable and undergoes rapid, irreversible hydrolytic cleavage into smaller organic acids [2].
Fig 1: pH-dependent structural equilibrium and hydrolytic degradation pathway of 2(5H)-furanones.
Comparative Stability Profiles
To benchmark the expected stability of 2(5H)-Furanone, 3-chloro-4-hydroxy-, we compare its inferred kinetic behavior against established empirical data for its closest structural analogues [2][3].
Compound
pH 4.0 (Acidic)
pH 7.0 (Neutral/Physiological)
pH 9.0 (Basic)
Primary Degradation Mechanism
2(5H)-Furanone, 3-chloro-4-hydroxy-
Highly Stable (Estimated t½ > 30 days)
Moderately Stable (Estimated t½ ~ 2-5 days)
Highly Unstable (Estimated t½ < 2 hours)
Base-catalyzed lactone ring opening & hydrolysis
Mutagen X (MX)
Stable (t½ > 30 days)
Moderately Stable (t½ ~ 3-6 days)
Highly Unstable (t½ < 1 hour)
Reversible isomerization to Z-MX, followed by cleavage
4-Chloro-5-hydroxyfuran-2(5H)-one
Stable (t½ > 30 days)
Moderately Stable (t½ ~ 4 days)
Highly Unstable (t½ < 2 hours)
Hydrolysis to acyclic carboxylic acid
Note: Stability is highly temperature-dependent. The above estimates assume a standard incubation temperature of 25°C in darkness.
To generate empirical data for 2(5H)-Furanone, 3-chloro-4-hydroxy-, researchers must employ a self-validating protocol based on OECD Guideline 111 ("Hydrolysis as a Function of pH"). The following workflow ensures high-fidelity kinetic data while mitigating matrix interferences and procedural artifacts.
Action: Prepare sterile, degassed buffers: 0.1 M Acetate (pH 4.0), 0.1 M Phosphate (pH 7.0), and 0.1 M Borate (pH 9.0). Equilibrate buffers in a temperature-controlled water bath at 25°C (±0.1°C) using actinic (dark) glassware.
Causality: Furanones can be photosensitive. Utilizing actinic glassware blocks UV radiation, preventing photolytic degradation from confounding the hydrolytic degradation data. Degassing prevents oxidative loss.
2. Spiking & Incubation
Action: Dissolve the furanone in a minimal volume of acetonitrile and spike the buffer to achieve a starting concentration of 10 µg/L. Ensure the final solvent concentration is <1% v/v.
Causality: High organic solvent concentrations alter the dielectric constant of the aqueous buffer, which can artificially shift the hydrolysis rate and invalidate the real-world applicability of the data.
Action: Extract 5 mL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench samples drawn from pH 7 and pH 9 buffers by adding 0.1 M HCl to drop the sample pH below 4.0.
Causality: The degradation is base-catalyzed. Dropping the pH instantly halts the ring-opening process, "locking" the remaining intact furanone in its stable cyclic form for accurate downstream quantification.
4. Derivatization
Action: Employ a one-step derivatization using N-methyl-bis-trifluoroacetamide (MBTFA). Incubate the quenched sample with excess MBTFA at 60°C for 30 minutes [3].
Causality: Halogenated furanones exhibit poor chromatographic peak shape due to their high polarity and thermal lability. Derivatization replaces active hydroxyl hydrogens with trifluoroacetyl groups, drastically increasing volatility and thermal stability for gas chromatography.
5. GC-MS/MS Quantification
Action: Analyze the derivatized samples using an ion trap or triple quadrupole GC-MS/MS. Monitor the abundant and selective ions of the trifluoroacylated derivative.
Causality: Tandem mass spectrometry filters out complex buffer matrix noise, allowing for a highly specific limit of quantitation (LOQ) below 25 ng/L [3], ensuring accurate half-life calculations even at the tail end of the degradation curve.
References
Title: Public Health Goal for 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X)
Source: Office of Environmental Health Hazard Assessment (OEHHA), California EPA
URL: [Link]
Title: Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water
Source: PubMed (National Institutes of Health)
URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)
In the fast-paced environment of drug development and organic synthesis, the safe handling of reactive intermediates is paramount to both personnel safety and experimental integrity. 2(5H)-Furanone, 3-chloro-4-hydroxy-(9...
Author: BenchChem Technical Support Team. Date: April 2026
In the fast-paced environment of drug development and organic synthesis, the safe handling of reactive intermediates is paramount to both personnel safety and experimental integrity. 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) —commonly referred to as 3-Chloro-2,4(3H,5H)-furandione—is a highly versatile but hazardous building block. Because of its distinct physicochemical properties, improper handling can lead to severe dermal and ocular irritation, as well as compromised reaction yields.
This guide provides researchers and scientists with a field-proven, self-validating operational framework for the safe handling, dissolution, and disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and scientific rigor.
Quantitative Data & Physicochemical Metrics
Understanding the fundamental properties of a chemical is the first step in designing a robust safety protocol. The following table summarizes the critical metrics that dictate our handling procedures.
Table 1: Physicochemical & Hazard Metrics for 2(5H)-Furanone, 3-chloro-4-hydroxy-
Parameter
Value
Operational Implication
CAS Number
4971-55-5
Unique identifier for waste tracking and SDS retrieval.
Molecular Weight
134.52 g/mol
Required for precise stoichiometric calculations during dissolution[1].
Physical State
White to light yellow powder
High risk of aerosolization; mandates static mitigation during weighing.
Storage Temperature
< 15°C (Cool/Dark)
Must equilibrate to room temperature before opening to prevent moisture condensation.
Primary Solvent
Methanol
Dictates choice of solvent-compatible PPE (e.g., Butyl rubber for extended contact).
GHS Hazards
H315, H319
Mandates strict dermal and ocular barrier protection to prevent tissue irritation.
Mechanistic Hazard Profile
To effectively protect yourself, you must understand why a chemical is hazardous.
Structurally, the alpha-chloro furanone ring of 2(5H)-Furanone, 3-chloro-4-hydroxy- acts as a potent electrophile (Michael acceptor). When exposed to biological tissues, it readily undergoes nucleophilic attack by cellular thiols (such as cysteine residues in skin proteins) and primary amines. This covalent protein binding is the primary molecular mechanism driving its GHS classifications: Skin Irritation Category 2 (H315) and Serious Eye Irritation Category 2 (H319) .
Because the compound is supplied as a fine crystalline powder, the highest risk of exposure during standard bench chemistry is the aerosolization of particulates during weighing, which can lead to rapid ocular or respiratory mucosal deposition.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, standard laboratory PPE is insufficient without specific material considerations.
Table 2: Evidence-Based PPE Selection
Protection Zone
Required Equipment
Material Specification
Mechanistic Rationale
Ocular/Face
Chemical Safety Goggles
Polycarbonate (ANSI Z87.1+)
Prevents micro-particulate deposition on the cornea, mitigating H319 serious eye irritation.
Dermal (Hands)
Double-Gloving System
Inner: 4-mil Nitrile Outer: 8-mil Nitrile
Nitrile provides excellent resistance to the solid powder. Note: If handling in methanol, use Butyl rubber for the outer glove due to methanol's rapid permeation through nitrile.
Dermal (Body)
Lab Coat & Apron
Flame-resistant (FR) Cotton
Prevents the accumulation of static-charged powder on clothing, reducing the risk of secondary transfer.
Respiratory
Fume Hood (Primary)
Class II BSC or Chemical Hood
Local exhaust ventilation (LEV) is mandatory to capture aerosolized reactive electrophiles during weighing.
Operational Workflow & Logical Relationships
The following diagram illustrates the logical progression of handling this reactive intermediate, including the critical divergence path for spill management.
Safe handling, dissolution, and spill management workflow for 3-chloro-4-hydroxy-2(5H)-furanone.
Step-by-Step Methodologies
Protocol 1: Static-Mitigated Weighing and Solubilization
Objective: To safely transfer and dissolve the solid compound while preventing aerosol exposure and exothermic degradation.
Environmental Preparation: Ensure the chemical fume hood is operational with a face velocity of 0.4–0.6 m/s. Clear the workspace of incompatible materials (e.g., strong bases or oxidizers).
Thermal Equilibration: Remove the chemical from its <15°C storage environment. Allow the sealed container to equilibrate to room temperature for 30 minutes.
Causality: Opening a cold container causes ambient moisture to condense on the reactive powder, potentially initiating premature hydrolysis.
Static Mitigation: Pass a zero-stat anti-static gun over a polystyrene weigh boat and a stainless-steel micro-spatula.
Causality: Eliminating static charge prevents the fine crystalline powder from repelling off surfaces and aerosolizing into the operator's breathing zone.
Mass Transfer: Carefully weigh the required mass. If transporting the solid to a different hood, seal the weigh boat inside a secondary container.
Solubilization: Transfer the solid into a round-bottom flask. Slowly add methanol dropwise or in small aliquots.
Causality: Dissolution of reactive furanones can be mildly exothermic; controlled addition ensures thermal stability and prevents solvent bumping.
Self-Validation Checkpoint: Before utilizing the methanolic solution in downstream applications, visually inspect the flask against a light source. The solution should be completely transparent. Any residual cloudiness indicates incomplete solubilization, requiring further gentle agitation.
Protocol 2: Solid Spill Containment and Decontamination
Objective: To neutralize and remove spilled powder without generating airborne dust.
Isolation: Immediately halt work, alert nearby personnel, and ensure the fume hood sash is lowered to the optimal working height to maximize exhaust capture.
Damp Containment: Do NOT dry sweep. Cover the spilled powder with absorbent pads slightly dampened with water or a dilute sodium bicarbonate solution.
Causality: Dampening the powder prevents aerosolization, while bicarbonate helps neutralize any acidic hydrolysis byproducts.
Collection: Use a non-sparking scoop to collect the damp absorbent and powder. Place the materials into a heavy-duty, sealable polyethylene bag.
Surface Decontamination: Wash the spill area with copious amounts of soapy water. Follow up with a methanol wipe to capture any residual unreacted organic material.
Self-Validation Checkpoint: After the methanol wipe-down, visually inspect the surface under standard laboratory lighting. The absence of any white/yellow crystalline residue confirms successful primary decontamination.
Waste Segregation: Label the bag as "Halogenated Organic Solid Waste" and transfer it to the designated hazardous waste accumulation area.
Disposal Plan
Proper waste segregation is critical for environmental compliance and laboratory safety.
Solid Waste: Place all solid waste, contaminated weigh boats, and exposed PPE in a sealed, clearly labeled "Halogenated Organic Waste" container.
Liquid Waste: Methanol solutions containing the furanone must be disposed of as "Halogenated Flammable Liquid Waste."
Causality: Mixing halogenated waste with non-halogenated waste can lead to improper incineration temperatures at disposal facilities, potentially releasing highly toxic dioxins into the environment. Ensure all waste streams are strictly segregated.